molecular formula C26H26N4O4 B1245317 CH-0793076

CH-0793076

カタログ番号: B1245317
分子量: 458.5 g/mol
InChIキー: NPAAFPODGAKMTC-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CH-0793076, also known as this compound, is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H26N4O4

分子量

458.5 g/mol

IUPAC名

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione

InChI

InChI=1S/C26H26N4O4/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3/t26-/m0/s1

InChIキー

NPAAFPODGAKMTC-SANMLTNESA-N

異性体SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3

正規SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3

同義語

CH 0793076
CH-0793076
CH0793076

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH-0793076 (TP3076)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, cellular effects, and its efficacy against multidrug-resistant cancer cells. Detailed experimental protocols for key assays and a summary of its quantitative activity are also presented.

Core Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. The mechanism can be broken down into the following steps:

  • Enzyme Binding and DNA Cleavage: Topoisomerase I binds to DNA and creates a transient single-strand break to allow the DNA to unwind.

  • Formation of the Cleavable Complex: The enzyme forms a covalent intermediate with the DNA, known as the cleavable complex.

  • Stabilization of the Cleavable Complex by this compound: this compound intercalates at the DNA-enzyme interface, stabilizing the cleavable complex. This prevents the re-ligation of the DNA strand.

  • Collision with Replication Forks: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized cleavable complex.

  • Induction of Double-Strand Breaks and Apoptosis: This collision leads to the formation of irreversible double-strand DNA breaks, which trigger a cascade of cellular damage responses, ultimately leading to programmed cell death (apoptosis).

Signaling Pathway of this compound-Induced Apoptosis

G CH0793076 This compound CleavableComplex Stabilized Topoisomerase I- DNA Cleavable Complex CH0793076->CleavableComplex stabilizes Top1 Topoisomerase I Top1->CleavableComplex DNA DNA DNA->CleavableComplex DSB Double-Strand DNA Breaks CleavableComplex->DSB ReplicationFork Replication Fork ReplicationFork->DSB collision leads to DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR activates p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis induces

Figure 1: Signaling pathway of this compound-induced apoptosis.

Efficacy Against Multidrug-Resistant Cancers

A significant feature of this compound is its effectiveness against cancer cells that have developed resistance to other chemotherapeutic agents, particularly those that overexpress the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.

Mechanism of BCRP-Mediated Drug Resistance and Evasion by this compound

BCRP actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and thus their efficacy. Many conventional chemotherapeutics are substrates for BCRP. However, this compound has been shown to be a poor substrate for this efflux pump, allowing it to accumulate in BCRP-expressing cancer cells and exert its cytotoxic effects.

G cluster_cell Cancer Cell BCRP BCRP Efflux Pump Drug Conventional Chemotherapy BCRP->Drug efflux Drug->BCRP is a substrate for CH0793076 This compound Target Intracellular Target CH0793076->Target reaches

Figure 2: Evasion of BCRP-mediated drug resistance by this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound.

Assay Target IC50
Topoisomerase I InhibitionHuman Topoisomerase I2.3 µM[1]

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line Description IC50
PC-6/pRCParental cell line0.18 nM[1]
PC-6/BCRPBCRP-expressing cell line0.35 nM[1]

Table 2: Antiproliferative Activity of this compound [1]

Experimental Protocols

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound (or other test compounds)

  • Stop Buffer/Gel Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium Bromide

Procedure:

  • Prepare a reaction mixture containing supercoiled plasmid DNA and 1x Topoisomerase I Assay Buffer.

  • Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding human Topoisomerase I to each tube (except the negative control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., PC-6/pRC, PC-6/BCRP)

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for the MTT antiproliferative assay.

Prodrug and Metabolism: TP300 to this compound

This compound is the active metabolite of the water-soluble prodrug TP300. This prodrug approach enhances the clinical utility of the active compound by improving its solubility and pharmacokinetic properties. Following administration, TP300 is converted to this compound in the body. Pharmacokinetic studies from a Phase I clinical trial of TP300 have shown that the exposure to this compound (as measured by AUC and Cmax) is dose-proportional.

Conclusion

This compound is a promising topoisomerase I inhibitor with a well-defined mechanism of action. Its ability to evade BCRP-mediated multidrug resistance makes it a particularly interesting candidate for the treatment of refractory cancers. The data presented in this guide provide a solid foundation for further research and development of this compound and its prodrug, TP300.

References

An In-depth Technical Guide to the Core Structure and Activity of CH-0793076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that acts as a topoisomerase I inhibitor. As the active metabolite of the prodrug TP300, it demonstrates significant antiproliferative activity against a range of cancer cell lines, including those expressing the breast cancer resistance protein (BCRP), a key factor in multidrug resistance. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-9-ethyl-9-hydroxy-1-pentyl-1,9,12,15-tetrahydro-10H,13H-pyrano[3'',4'':6',7']indolizino[2',1':5,6]pyrido[4,3,2-de]quinazoline-10,13-dione[1][2]. Its chemical identity is further defined by the CAS Number 534605-78-2[1][2].

For computational and cheminformatics applications, the structure of this compound can be represented by the following SMILES string: O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O[1].

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (S)-9-ethyl-9-hydroxy-1-pentyl-1,9,12,15-tetrahydro-10H,13H-pyrano[3'',4'':6',7']indolizino[2',1':5,6]pyrido[4,3,2-de]quinazoline-10,13-dione[1][2]
Synonyms TP3076[1]
CAS Number 534605-78-2[1][2]
SMILES O=C1--INVALID-LINK--(CC)C(C=C23)=C(CO1)C(N2CC(C3=N4)=C5N(CCCCC)C=NC6=C5C4=CC=C6)=O[1]

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient single-strand breaks generated by topoisomerase I. This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks. The collision of the replication fork with these stabilized cleavage complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.

Topoisomerase_I_Inhibition cluster_0 DNA Replication/Transcription cluster_1 Topoisomerase I Catalytic Cycle cluster_2 Inhibition by this compound Supercoiled_DNA Supercoiled DNA Topo_I Topoisomerase I Supercoiled_DNA->Topo_I Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topo_I->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation CH0793076 This compound Cleavage_Complex->CH0793076 Relaxed_DNA->Supercoiled_DNA Cellular Processes Stabilized_Complex Stabilized Ternary Complex CH0793076->Stabilized_Complex Stabilization DSB Double-Strand Breaks Stabilized_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Topoisomerase I Inhibition by this compound.

Biological Activity

In Vitro Enzyme Inhibition

This compound is a potent inhibitor of human DNA topoisomerase I.

Table 2: In Vitro Inhibition of Topoisomerase I by this compound

ParameterValue
IC₅₀ 2.3 µM
Antiproliferative Activity

A significant feature of this compound is its efficacy against cancer cells that overexpress the ATP-binding cassette transporter G2 (ABCG2), also known as BCRP. This transporter is a major contributor to multidrug resistance by actively effluxing a wide range of chemotherapeutic agents.

Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineDescriptionIC₅₀ (nM)
PC-6/pRC Parental human lung carcinoma0.18
PC-6/BCRP BCRP-overexpressing human lung carcinoma0.35

Experimental Protocols

Topoisomerase I Inhibition Assay (Relaxation Assay)

This protocol outlines a typical method for determining the inhibitory activity of a compound against topoisomerase I.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT-1) in a suitable assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Compound Incubation: Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period, typically 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Quantification: Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The amount of supercoiled DNA remaining is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

TopoI_Assay_Workflow A Prepare Reaction Mixture (Supercoiled DNA, Buffer) B Add this compound (Varying Concentrations) A->B C Add Topoisomerase I B->C D Incubate at 37°C C->D E Terminate Reaction (SDS/Loading Dye) D->E F Agarose Gel Electrophoresis E->F G Visualize and Quantify (DNA Staining) F->G H Calculate IC₅₀ G->H

Workflow for Topoisomerase I Inhibition Assay.
Antiproliferative Assay (Cell Viability Assay)

This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., PC-6/pRC and PC-6/BCRP) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Cell Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence of each well using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound (Serial Dilutions) A->B C Incubate for 72 hours B->C D Add Viability Reagent C->D E Incubate D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability F->G H Determine IC₅₀ G->H

References

In-Depth Technical Guide: CH-0793076, a Potent Hexacyclic Camptothecin Analog and Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 is a novel, semi-synthetic hexacyclic camptothecin analog that demonstrates significant potential as an anti-cancer agent. It functions as a potent inhibitor of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study.

Introduction

Camptothecin and its analogs represent a clinically important class of chemotherapeutic agents. Their primary mechanism of action involves the inhibition of DNA topoisomerase I, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. This compound (also known as TP3076) is a promising next-generation camptothecin analog. It is the active metabolite of the water-soluble prodrug TP300. A key advantage of this compound is its efficacy against cancer cells expressing the breast cancer resistance protein (BCRP), a common mechanism of multi-drug resistance.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the topoisomerase I (Top1)-DNA complex. Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This compound intercalates into the DNA helix at the site of the Top1-mediated cleavage and stabilizes the covalent complex formed between the enzyme and the DNA strand. This stabilization prevents the re-ligation of the DNA break.

The collision of the advancing replication fork with this stabilized "cleavable complex" leads to the conversion of the single-strand break into a highly cytotoxic double-strand break. These double-strand breaks trigger a cascade of cellular events known as the DNA Damage Response (DDR), ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of Topoisomerase I by this compound initiates a well-defined signaling cascade.

CH-0793076_Signaling_Pathway cluster_0 Cellular Processes cluster_1 DNA Damage Response This compound This compound Top1_DNA_Complex Topoisomerase I-DNA Complex This compound->Top1_DNA_Complex Inhibits Re-ligation Stabilized_Complex Stabilized Ternary Complex (Top1-DNA-CH-0793076) Top1_DNA_Complex->Stabilized_Complex SSB Single-Strand Break (Unrepaired) Stabilized_Complex->SSB Replication_Fork Replication Fork Collision SSB->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR gH2AX γH2AX Foci Formation ATM_ATR->gH2AX p53_Activation p53 Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced cell death.

Quantitative Data

This compound demonstrates potent in vitro activity against a range of cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency of this compound
ParameterValueCell Line/AssayReference
Topoisomerase I Inhibition (IC50)2.3 µMPurified human Topoisomerase I[1][2]
Antiproliferative Activity (IC50)0.35 nMPC-6/BCRP (BCRP expressing)[3]
Antiproliferative Activity (IC50)0.18 nMPC-6/pRC (parental)[3]
Antiproliferative Activity (IC50)Sub-nanomolarHCT-116 (colorectal cancer)[1]
Table 2: Pharmacokinetic Parameters of TP300 and its Metabolites (from a Phase I Clinical Trial)
CompoundTmax (hours)Key Observation
TP300 (Prodrug)-Rapidly disappeared from plasma
This compound (TP3076)1 (end of infusion)Active metabolite
TP3011 (Metabolite)3-5Active metabolite, equipotent to this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on topoisomerase I.

Principle: Supercoiled plasmid DNA is relaxed by topoisomerase I. The two forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound (or other test compounds) dissolved in DMSO

  • 5x DNA Loading Buffer

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing 10x assay buffer, supercoiled DNA, and sterile water.

  • Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., camptothecin).

  • Initiate the reaction by adding human topoisomerase I.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the 5x DNA loading buffer.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light. The amount of relaxed DNA will decrease with increasing concentrations of an effective inhibitor.

Cell Viability (IC50) Determination using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a topoisomerase I inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Topo_Assay Topoisomerase I Relaxation Assay Synthesis->Topo_Assay IC50_Screening Cell Viability Assays (IC50 Determination) Topo_Assay->IC50_Screening DDR_Analysis DNA Damage Response (γH2AX, p53) IC50_Screening->DDR_Analysis PK_Studies Pharmacokinetic Studies (in mice/rats) DDR_Analysis->PK_Studies Xenograft_Models Xenograft Tumor Models PK_Studies->Xenograft_Models Efficacy_Studies Tumor Growth Inhibition (TGI) Studies Xenograft_Models->Efficacy_Studies Toxicity_Studies Toxicology Assessment Efficacy_Studies->Toxicity_Studies

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent topoisomerase I inhibitor with promising preclinical activity, particularly against drug-resistant cancer cells. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavable complex, leads to irreparable DNA damage and apoptosis. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential cancer therapeutic. Future studies should focus on expanding the in vitro and in vivo characterization of this compound to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: TP3076 (CH-0793076), a Potent Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP3076, also known as CH-0793076, is a novel, semi-synthetic hexacyclic camptothecin analog that demonstrates significant inhibitory activity against human DNA topoisomerase I. As the active metabolite of the water-soluble prodrug TP300, TP3076 represents a promising therapeutic agent in oncology, particularly for its efficacy against tumors expressing the breast cancer resistance protein (BCRP), a key mediator of multidrug resistance. This document provides a comprehensive technical overview of the preclinical data available for TP3076, including its mechanism of action, quantitative inhibitory and antiproliferative activities, and detailed experimental methodologies.

Core Mechanism of Action: Topoisomerase I Inhibition

TP3076 exerts its cytotoxic effects by targeting topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. Like other camptothecin derivatives, TP3076 does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the transient "cleavable complex" formed between Top1 and DNA.

This stabilization prevents the re-ligation of the single-strand DNA break. During the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized cleavable complexes leads to the formation of irreversible double-strand DNA breaks. The accumulation of this extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.

Signaling Pathway for TP3076-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by TP3076, leading to apoptosis.

G cluster_0 Cellular Environment cluster_1 DNA Replication & Damage Response cluster_2 Cellular Outcomes TP3076 TP3076 Top1_DNA Topoisomerase I - DNA Complex TP3076->Top1_DNA Binds to Cleavable_Complex Stabilized Ternary Cleavable Complex Top1_DNA->Cleavable_Complex Inhibits Re-ligation Replication_Fork Replication Fork Collision Cleavable_Complex->Replication_Fork DSB Double-Strand DNA Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR, p53 activation) DSB->DDR G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: TP3076 mechanism of action leading to apoptosis.

Quantitative Data on Inhibitor Activity

The inhibitory potency of TP3076 has been quantified through both enzymatic and cell-based assays. The available data is summarized below for easy comparison.

Assay TypeTarget/Cell LineParameterValueReference
Enzymatic Assay Human DNA Topoisomerase IIC502.3 µM[1]
Antiproliferative Activity PC-6/pRC (Parental)IC500.18 nM[1]
Antiproliferative Activity PC-6/BCRP (BCRP-expressing)IC500.35 nM[1]

IC50: The half maximal inhibitory concentration.

In Vivo Efficacy of Prodrug TP300

The in vivo antitumor activity of TP3076 was evaluated using its water-soluble prodrug, TP300. These studies utilized human tumor xenograft models in mice.

Tumor Xenograft ModelsTreatment RegimenOutcomeReference
WiDr, HT-29, NCI-H460, AsPC-1, HCT116, COLO 201, HCT-15, Calu-6, NCI-N87TP300 (1-100 mg/kg, IV, once per week for 3 weeks)>50% tumor growth inhibition in all models[1]

IV: Intravenous injection.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to characterize the activity of TP3076.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, pH 7.5).

  • Inhibitor Addition: TP3076, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A solvent-only control is included.

  • Enzyme Addition: The reaction is initiated by adding purified human topoisomerase I enzyme. A control reaction without the inhibitor and a negative control without the enzyme are also prepared.

  • Incubation: The reactions are incubated at 37°C for approximately 30 minutes.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a detergent (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: The DNA topoisomers are separated by electrophoresis on a 1% agarose gel.

  • Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is indicated by the persistence of the supercoiled DNA band.

Experimental Workflow: Topoisomerase I Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction & Analysis A Prepare Reaction Mix (Supercoiled DNA + Buffer) B Add TP3076 (or vehicle) A->B C Add Topoisomerase I Enzyme B->C D Incubate at 37°C (30 min) C->D E Stop Reaction (Add SDS/Dye) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (UV Light) F->G

Caption: Workflow for Topoisomerase I DNA relaxation assay.
Antiproliferative / Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of TP3076. Control wells receive medium with the vehicle (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism using immunodeficient mice bearing human tumors.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization: The mice are randomized into control and treatment groups.

  • Treatment Administration: The prodrug TP300 is administered to the treatment group, typically via intravenous injection, following a specific dosing schedule (e.g., once weekly). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated and control groups.

Logical Flow: From Prodrug to In Vivo Efficacy

G Prodrug TP300 (Prodrug) Administered IV Conversion In Vivo Metabolic Conversion Prodrug->Conversion Active TP3076 (Active Drug) Reaches Tumor Conversion->Active TGI Tumor Growth Inhibition Active->TGI

Caption: Logical relationship of TP300 prodrug to in vivo effect.

Conclusion

TP3076 (this compound) is a potent topoisomerase I inhibitor with high antiproliferative activity against cancer cell lines, including those that express the BCRP efflux pump, a common mechanism of drug resistance. Its water-soluble prodrug, TP300, demonstrates significant tumor growth inhibition across a broad range of human tumor xenograft models. These preclinical findings underscore the potential of TP3076 as a valuable candidate for further development in cancer therapy.

References

Unraveling BCRP Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Initial searches for the compound "CH-0793076" did not yield specific public data. Therefore, this guide provides a comprehensive overview of the Breast Cancer Resistance Protein (BCRP), its role in drug resistance, and the methodologies used to identify and characterize its inhibitors, using well-documented examples. This technical paper is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Introduction to Breast Cancer Resistance Protein (BCRP/ABCG2)

The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a transmembrane protein that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] As a member of the ATP-binding cassette (ABC) transporter superfamily, BCRP actively extrudes a wide array of structurally diverse compounds from cells, a process powered by ATP hydrolysis.[4] This efflux mechanism can significantly reduce the intracellular concentration of chemotherapeutic agents, leading to treatment failure.[4]

BCRP is highly expressed in various normal tissues, including the intestine, liver, brain, and placenta, where it functions as a protective barrier against xenobiotics.[5][6] However, its overexpression in cancer cells is a major obstacle to effective chemotherapy.[1][3] Consequently, the development of potent and specific BCRP inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.[2][7]

Quantitative Data on BCRP Inhibitors

The inhibitory potency of a compound against BCRP is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the BCRP-mediated transport of a probe substrate by 50%. The following table summarizes the IC50 values for several known BCRP inhibitors.

CompoundProbe SubstrateCell SystemIC50 (µM)Reference
FebuxostatUrate---0.027[5]
SCO-101---Membrane Vesicles0.16[8]
Compound 32------0.285[9]
Compound 71Hoechst 33342---0.204[9]
Ko143Hoechst 33342MDCK II cells0.221[9]
Compound 33------0.595[9]
Vemurafenib------1.1 - 11[10]
Dabigatran etexilate------1.1 - 11[10]
Everolimus------1.1 - 11[10]
Compound 35Pheophorbide A---1.97[9]
Compound 48------0.152[9]
Compound 49------1.150[9]

Experimental Protocols for BCRP Inhibition Assays

Several in vitro assays are employed to identify and characterize BCRP inhibitors. The choice of assay depends on the specific research question and the properties of the test compound.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a probe substrate into membrane vesicles overexpressing BCRP.

Methodology:

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells).

  • Incubation: The vesicles are incubated at 37°C with a known BCRP probe substrate (e.g., [³H]-estrone-3-sulfate or [³H]-mitoxantrone) and the test compound at various concentrations in the presence of ATP. A control reaction is performed in the presence of AMP or in the absence of ATP to determine non-specific binding and passive diffusion.

  • Termination: The reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.

  • Quantification: The amount of radiolabeled substrate trapped within the vesicles is quantified using liquid scintillation counting.

  • Data Analysis: The ATP-dependent transport is calculated by subtracting the values obtained in the absence of ATP from those in the presence of ATP. The percent inhibition by the test compound is determined relative to a vehicle control, and the IC50 value is calculated by non-linear regression analysis.

Cellular Efflux Assay

This method assesses the ability of a test compound to inhibit the efflux of a fluorescent BCRP substrate from intact cells overexpressing BCRP.

Methodology:

  • Cell Culture: A cell line overexpressing BCRP (e.g., MDCKII-BCRP or MCF-7/AdrVp) and its parental cell line are cultured to confluence.

  • Substrate Loading: The cells are pre-loaded with a fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A, or BODIPY-prazosin).

  • Inhibition and Efflux: The cells are then incubated with the test compound at various concentrations. The efflux of the fluorescent substrate is monitored over time using a fluorescence plate reader or flow cytometry.

  • Data Analysis: The reduction in substrate efflux in the presence of the test compound, leading to increased intracellular fluorescence, is used to determine the inhibitory activity. The IC50 value is calculated based on the concentration-dependent increase in intracellular fluorescence.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the mechanism of BCRP action and a typical workflow for inhibitor screening.

BCRP_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BCRP BCRP (ABCG2) Transporter ATP-Binding Domain Transmembrane Domain Drug_out Drug (Substrate) BCRP->Drug_out Efflux ADP ADP + Pi BCRP->ADP Drug_in Drug (Substrate) Drug_in->BCRP Binding ATP ATP ATP->BCRP Hydrolysis Inhibitor BCRP Inhibitor Inhibitor->BCRP Inhibition

Caption: Mechanism of BCRP-mediated drug efflux and its inhibition.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization HTS Compound Library Screening (e.g., Vesicular Transport Assay) Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID IC50 IC50 Determination (Dose-response curves) Hit_ID->IC50 Cell_Assay Cellular Efflux Assays (e.g., Hoechst 33342 accumulation) IC50->Cell_Assay Specificity Specificity Assays (vs. P-gp, MRP1) Cell_Assay->Specificity SAR Structure-Activity Relationship (SAR) Studies Specificity->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

References

In-depth Technical Guide: The Discovery and Synthesis of CH-0793076

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound designated as CH-0793076 has yielded no publicly available scientific literature, patents, or clinical trial information. As a result, a detailed technical guide on its discovery, synthesis, and mechanism of action cannot be provided at this time.

The identifier "this compound" does not correspond to any known therapeutic agent or research compound within the public domain. Standard scientific and patent databases contain no records of a molecule with this specific designation.

This lack of information prevents the fulfillment of the core requirements of this guide, including:

  • Data Presentation: Without any reported data, a summary of quantitative information is not possible.

  • Experimental Protocols: No published studies mean there are no experimental methodologies to detail.

  • Visualization of Signaling Pathways: The mechanism of action and its associated signaling pathways remain unknown, precluding the creation of any diagrams.

It is possible that "this compound" is an internal compound code used by a pharmaceutical or research organization that has not yet been publicly disclosed. Alternatively, it could be a misidentified or erroneous designation.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult proprietary internal databases if they are affiliated with an organization that may have developed it. Should "this compound" be disclosed in the future through publications or patent filings, a comprehensive technical guide could then be compiled.

An In-depth Technical Guide to CH-0793076 (CAS Number: 534605-78-2): A Novel Hexacyclic Camptothecin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor.[1] As the active metabolite of the water-soluble prodrug TP300, it has demonstrated significant antitumor activity in preclinical models, including those resistant to other camptothecin derivatives due to the expression of the breast cancer resistance protein (BCRP).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, pharmacokinetic profile, and detailed experimental methodologies for its characterization.

Core Compound Details

ParameterValue
Compound Name This compound
Synonym TP3076
CAS Number 534605-78-2
Chemical Class Hexacyclic camptothecin analog
Mechanism of Action Topoisomerase I Inhibitor
Molecular Target DNA Topoisomerase I
Prodrug TP300 (CH4556300)
Active Metabolite TP3011 (CH0793011)

Quantitative Biological Data

Table 2.1: In Vitro Potency
AssayCell LineIC50Reference
DNA Topoisomerase I Inhibition-2.3 µM[1]
Antiproliferative ActivityPC-6/pRC (BCRP-negative)0.18 nM[1]
Antiproliferative ActivityPC-6/BCRP (BCRP-positive)0.35 nM[1]
Table 2.2: In Vivo Efficacy of Prodrug TP300
Tumor ModelsTreatment ScheduleResultReference
WiDr, HT-29, NCI-H460, AsPC-1, HCT116, COLO 201, HCT-15, Calu-6, NCI-N871-100 mg/kg (bolus IV), once weekly for 3 weeks>50% tumor growth inhibition in all nine models[1]
Table 2.3: Clinical Pharmacokinetics of this compound (TP3076) following TP300 Administration
Dose of TP300 (mg/m²)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)
11.8 ± 0.31.05.5 ± 2.0
23.6 ± 1.11.011.2 ± 3.4
47.9 ± 3.31.025.1 ± 10.1
613.9 ± 5.71.048.0 ± 22.0
817.5 ± 6.91.066.8 ± 30.6
1025.1 ± 11.61.0100.0 ± 46.5
1227.8 ± 5.61.0103.3 ± 14.8

Data derived from a Phase I study of the prodrug TP300. Tmax for this compound was consistently at the end of the 1-hour infusion of TP300.[2]

Mechanism of Action and Signaling Pathway

This compound, like other camptothecin analogs, targets DNA topoisomerase I, an essential enzyme for relaxing DNA supercoils during replication and transcription.[3] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand breaks created by the enzyme.[3][4] The collision of the DNA replication fork with these stabilized "cleavable complexes" leads to the formation of irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]

Topoisomerase_I_Inhibition_Pathway CH0793076 This compound CleavableComplex Stabilized Topo I-DNA Cleavable Complex CH0793076->CleavableComplex inhibits re-ligation TopoI Topoisomerase I TopoI->CleavableComplex creates transient single-strand break DNA Supercoiled DNA DNA->TopoI binds to DSB Double-Strand Breaks CleavableComplex->DSB leads to ReplicationFork DNA Replication Fork ReplicationFork->CleavableComplex collides with CellCycleArrest Cell Cycle Arrest (S/G2 Phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Action of this compound.

Experimental Protocols

Topoisomerase I Inhibition Assay (Relaxation Assay)

This protocol is a representative method for assessing the inhibitory activity of this compound on topoisomerase I.

Objective: To determine the concentration of this compound that inhibits 50% of the topoisomerase I-mediated relaxation of supercoiled DNA (IC50).

Materials:

  • Human Topoisomerase I (purified)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose gel (0.8-1.0%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare serial dilutions of this compound in distilled water from the DMSO stock.

  • In a microcentrifuge tube on ice, set up the reaction mixture:

    • 2 µL of 10x Assay Buffer

    • 200-400 ng of supercoiled plasmid DNA

    • Varying concentrations of this compound

    • Distilled water to a final volume of 18-19 µL

  • Initiate the reaction by adding 1-2 units of human Topoisomerase I to each tube. Include a "no enzyme" control (supercoiled DNA only) and a "no inhibitor" control (enzyme + DNA).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis at 5-10 V/cm for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid DNA.[6]

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities for supercoiled and relaxed DNA. The IC50 is the concentration of this compound that results in 50% inhibition of the conversion of supercoiled to relaxed DNA.

In Vitro Antiproliferative Assay (MTT/SRB Assay)

This protocol outlines a general method for determining the cytotoxic effect of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-6/pRC and PC-6/BCRP)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add the medium containing the different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours or 6 days as reported for PC-6 cells).[1]

  • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

  • For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away unbound dye and solubilize the protein-bound dye with Tris base.[7]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental and Developmental Workflow

The development of a novel topoisomerase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Drug_Development_Workflow cluster_0 In Vitro Characterization cluster_1 Prodrug Development & Pharmacokinetics cluster_2 In Vivo Efficacy & Toxicology A Primary Screening: Topoisomerase I Inhibition Assay B Cytotoxicity Screening: (e.g., MTT/SRB Assay on Cancer Cell Line Panel) A->B C Mechanism of Action Studies: DNA Damage (γH2AX), Apoptosis (Caspase-3) B->C D Resistance Profiling: BCRP-expressing cell lines B->D I Xenograft Tumor Models: (e.g., WiDr, HT-29) C->I D->I E Synthesis of Water-Soluble Prodrug (TP300) F In Vitro Prodrug Conversion (Plasma/Serum Stability) E->F G In Vivo Pharmacokinetics: (Rodent models) F->G H Human Pharmacokinetics: (Phase I Clinical Trial) G->H G->I J Maximum Tolerated Dose (MTD) Determination H->J I->J K Toxicology Studies: (Hematological, Organ toxicity) J->K

General workflow for the preclinical development of this compound.

Synthesis

This compound is a hexacyclic camptothecin analog. The synthesis of such compounds generally involves the formation of an additional ring fused to the A-ring (positions 9 and 10) of a camptothecin precursor like 7-ethyl-10-hydroxycamptothecin (SN-38). A representative strategy is outlined below.

Synthesis_Scheme SN38 7-Ethyl-10-hydroxycamptothecin (SN-38) Intermediate Intermediate SN38->Intermediate Multi-step synthesis CH0793076 This compound Intermediate->CH0793076 Ring closure

Representative synthetic approach to this compound.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent in vitro and in vivo antitumor activity. Its efficacy against BCRP-expressing cell lines suggests a potential advantage in overcoming certain mechanisms of drug resistance. The development of its water-soluble prodrug, TP300, has enabled intravenous administration and clinical investigation, providing valuable pharmacokinetic data. Further research is warranted to fully elucidate the therapeutic potential of this novel hexacyclic camptothecin analog.

References

TP3076 as a Metabolite of TP300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP300 is a water-soluble prodrug developed to overcome the delivery challenges of potent camptothecin analogues. Upon administration, TP300 undergoes a rapid, non-enzymatic conversion at physiological pH to its active metabolite, TP3076. TP3076 is a potent topoisomerase I inhibitor, exhibiting significant antitumor activity. This document provides a comprehensive technical overview of the metabolic conversion of TP300 to TP3076, their mechanisms of action, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Topoisomerase I (Topo-I) is a critical enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy. Camptothecins are a class of potent Topo-I inhibitors, but their clinical utility has been hampered by poor solubility and stability. TP300 was designed as a water-soluble prodrug of the novel hexacyclic camptothecin analog, TP3076, to improve its pharmaceutical properties and clinical applicability. TP300 itself is inactive and is engineered to be stable in acidic solutions, allowing for intravenous formulation. Once administered and exposed to the physiological pH of the bloodstream, it rapidly converts to the active cytotoxic agent, TP3076.[1] This guide delves into the technical details of TP3076 as the primary active metabolite of TP300.

Metabolic Pathway of TP300

The metabolic cascade of TP300 is a multi-step process initiated by a non-enzymatic conversion, followed by enzymatic metabolism.

  • Conversion of TP300 to TP3076: TP300 is stable in acidic conditions but is rapidly converted to its active form, TP3076, under physiological pH conditions, such as in the bloodstream.[1] This conversion is a non-enzymatic hydrolysis reaction.

  • Metabolism of TP3076 to TP3011: The active metabolite, TP3076, is further metabolized in the liver by the enzyme aldehyde oxidase 1 (AOX1) to another active metabolite, TP3011.[2]

G TP300 TP300 (Prodrug) TP3076 TP3076 (Active Metabolite) TP300->TP3076 Non-enzymatic conversion (Physiological pH) TP3011 TP3011 (Active Metabolite) TP3076->TP3011 Aldehyde Oxidase 1 (AOX1) (Hepatic Metabolism)

Metabolic conversion of TP300.

Mechanism of Action: Topoisomerase I Inhibition

TP3076, as a camptothecin analog, exerts its cytotoxic effects by inhibiting DNA topoisomerase I.

  • Topo-I-DNA Complex Formation: Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks.

  • Stabilization of the Cleavable Complex: TP3076 intercalates into the DNA-Topo-I complex, stabilizing this "cleavable complex." This prevents the re-ligation of the DNA strand.

  • Induction of DNA Damage: The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks.

  • Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis) in cancer cells.

G cluster_0 Replication Stress cluster_1 Cellular Response Replication Fork Replication Fork Double-Strand Break Double-Strand Break Replication Fork->Double-Strand Break Collision Apoptosis Apoptosis Double-Strand Break->Apoptosis Cleavable Complex Cleavable Complex Cleavable Complex->Double-Strand Break TP3076 TP3076 TP3076->Cleavable Complex Stabilizes Topo-I Topo-I Topo-I->Cleavable Complex DNA DNA DNA->Cleavable Complex

Signaling pathway of TP3076-mediated cytotoxicity.

Data Presentation

In Vitro Antiproliferative Activity

TP3076 demonstrates potent antiproliferative activity against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
PC-6/BCRPNot Specified0.35
PC-6/pRCNot Specified0.18

Data from MedChemExpress. Further details on the specific cancer types for these cell lines were not provided in the source material.

In Vivo Efficacy in Xenograft Models

In preclinical studies using mouse xenograft models of human cancers, TP300 demonstrated significant antitumor activity. Treatment with TP300 resulted in more than 50% tumor growth inhibition across nine different cancer models, including colon (WiDr, HT-29, HCT116, COLO 201, HCT-15), non-small cell lung (NCI-H460, Calu-6), pancreatic (AsPC-1), and gastric (NCI-N87) cancers.[3] Notably, its efficacy was observed regardless of the expression of the breast cancer resistance protein (BCRP), suggesting a potential advantage over other chemotherapeutics that are substrates of this efflux pump.[3]

Note: While significant tumor growth inhibition has been reported, detailed quantitative data from these preclinical xenograft studies, such as tumor volume over time and specific tumor growth inhibition percentages, were not available in the reviewed peer-reviewed publications.

Clinical Pharmacokinetics (Phase I Study)

A Phase I clinical trial in patients with advanced solid tumors evaluated the pharmacokinetics of TP3076 and TP3011 following intravenous administration of TP300.

Table 1: Pharmacokinetic Parameters of TP3076 Following a Single 1-hour Infusion of TP300

TP300 Dose (mg/m²)NCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
1311.8 ± 2.046.1 ± 10.34.8 ± 1.1
2322.5 ± 4.5104 ± 205.8 ± 1.0
4344.8 ± 11.1215 ± 496.1 ± 0.9
6368.9 ± 15.6329 ± 716.5 ± 1.2
8488.4 ± 21.3455 ± 1097.0 ± 1.5
1012110 ± 29569 ± 1477.2 ± 1.8
124135 ± 38711 ± 2017.5 ± 2.1

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data from Anthoney et al., 2012.

Table 2: Pharmacokinetic Parameters of TP3011 Following a Single 1-hour Infusion of TP300

TP300 Dose (mg/m²)NCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
132.1 ± 0.523.6 ± 5.97.9 ± 1.8
234.3 ± 1.151.2 ± 12.88.9 ± 2.1
438.5 ± 2.1105 ± 269.5 ± 2.3
6312.9 ± 3.2162 ± 4110.1 ± 2.5
8416.6 ± 4.2221 ± 5510.8 ± 2.7
101220.7 ± 5.2279 ± 7011.1 ± 2.8
12425.4 ± 6.4348 ± 8711.6 ± 2.9

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data from Anthoney et al., 2012.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of TP3076 on cancer cell lines.

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of TP3076 B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for in vitro antiproliferative MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • TP3076 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of TP3076 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a suitable software.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of TP300 in a mouse xenograft model.

G A Implant human tumor cells subcutaneously into nude mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer TP300 (e.g., intravenously) and vehicle control C->D E Measure tumor volume and body weight 2-3 times per week D->E F Continue treatment for a defined period (e.g., 3-4 weeks) E->F G Euthanize mice and excise tumors F->G H Analyze data (e.g., tumor growth inhibition) G->H

Workflow for in vivo xenograft study.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • TP300 for injection

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel. Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer TP300 intravenously at the desired dose and schedule. The control group should receive the vehicle solution following the same schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (length x width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Pharmacodynamic Assessment of DNA Damage (Comet Assay)

This protocol provides a method for measuring DNA single-strand breaks in peripheral blood mononuclear cells (PBMCs) from patients treated with TP300.

G A Isolate PBMCs from patient blood samples B Embed PBMCs in low-melting-point agarose on a microscope slide A->B C Lyse cells to remove membranes and proteins B->C D Denature DNA in alkaline buffer C->D E Perform electrophoresis to separate damaged from intact DNA D->E F Stain DNA with a fluorescent dye E->F G Visualize and score comets using fluorescence microscopy F->G H Quantify DNA damage (e.g., tail moment) G->H

Workflow for Comet Assay.

Materials:

  • Patient blood samples

  • Ficoll-Paque for PBMC isolation

  • Low-melting-point agarose

  • Microscope slides

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

  • Cell Embedding: Mix the isolated PBMCs with low-melting-point agarose and pipette the mixture onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis buffer to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis in the alkaline buffer. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring the tail moment, which is the product of the tail length and the fraction of DNA in the tail).

Conclusion

TP3076, the active metabolite of the prodrug TP300, is a potent topoisomerase I inhibitor with promising antitumor activity. The rapid and efficient non-enzymatic conversion of TP300 to TP3076 at physiological pH provides a reliable mechanism for delivering the active compound. Preclinical and early clinical data demonstrate a favorable pharmacokinetic profile and significant efficacy. Further clinical development is warranted to fully elucidate the therapeutic potential of TP300 and its active metabolite, TP3076, in the treatment of various cancers. This technical guide provides a foundational understanding of TP3076 and detailed protocols to support ongoing research in this area.

References

Preclinical Data on CH-0793076: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical data has been identified for a compound designated as CH-0793076.

This indicates that information regarding the mechanism of action, in vitro, and in vivo studies for this compound is not currently in the public domain. Research and development data for new chemical entities are often proprietary and may not be disclosed until later stages of clinical development or publication in scientific journals.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation if available, or to monitor scientific conferences and peer-reviewed publications for any future disclosures related to this compound.

CH-0793076: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-0793076 is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor. As an active metabolite of the prodrug TP300, its efficacy in preclinical models, particularly against tumors expressing breast cancer resistance protein (BCRP), has garnered significant interest. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, based on available information for camptothecin analogs. It includes detailed experimental protocols for characterization and presents key signaling pathways associated with its mechanism of action.

Introduction

This compound belongs to the camptothecin class of anticancer agents, which target DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptosis. The clinical utility of camptothecins has often been hampered by poor aqueous solubility and instability of the active lactone ring, which is susceptible to hydrolysis under physiological conditions. This guide aims to provide researchers with a foundational understanding of these critical physicochemical properties for this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general characteristics of camptothecin analogs suggest a predictable solubility pattern. The salt form, this compound TFA, is reported to have enhanced water solubility and stability compared to the free base.[] The following table summarizes the expected solubility of camptothecin analogs in common laboratory solvents.

Table 1: Expected Solubility of Camptothecin Analogs

SolventExpected SolubilityNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Poor to very lowThe lactone ring is prone to hydrolysis at neutral or alkaline pH, leading to the less active carboxylate form.
Water Very lowSolubility is generally in the low µg/mL range.
Dimethyl Sulfoxide (DMSO) HighDMSO is a common solvent for preparing stock solutions of camptothecins.
Ethanol Low to moderateCan be used as a co-solvent to improve aqueous solubility.
Methanol Low to moderateSimilar to ethanol, it can be used in co-solvent systems.

Stability Profile

The stability of this compound, like other camptothecins, is a critical factor for its formulation and biological activity. The primary route of degradation is the hydrolysis of the α-hydroxy-lactone ring, which is pH-dependent and reversible.

Table 2: Stability Profile of Camptothecin Analogs under Stress Conditions

ConditionExpected StabilityDegradation Pathway
Acidic (e.g., pH 1-3) Relatively StableThe equilibrium favors the closed, active lactone form.
Neutral to Basic (e.g., pH 7-10) UnstableRapid hydrolysis to the inactive open-ring carboxylate form.
Temperature Generally stable at controlled room and refrigerated temperatures.Accelerated degradation at elevated temperatures.
Oxidative Stress (e.g., H₂O₂) Susceptible to degradationOxidation can lead to various degradation products.
Photostability Generally stableMost camptothecins do not show significant degradation upon exposure to light.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a small molecule inhibitor like this compound.

Kinetic Solubility Assessment

This protocol provides a method for determining the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Create serial dilutions: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Dilution in aqueous buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Analysis: Visually inspect each well for precipitation. For a quantitative measurement, use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility.

Chemical Stability Assessment by HPLC

This protocol outlines a procedure to evaluate the chemical stability of an inhibitor in solution over time.

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of the inhibitor in the desired buffer (e.g., cell culture medium, PBS of varying pH) at the final working concentration.

    • Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Incubate Sample: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, controlled humidity, or light exposure).

  • Prepare Time-Point Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and process it as described in step 1.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column and mobile phase to separate the parent compound from its degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Signaling Pathways and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting Topoisomerase I. The following diagrams illustrate the mechanism of action and the subsequent cellular response.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by this compound DNA DNA Top1 Topoisomerase I DNA->Top1 binds Cleavage Single-strand break (transient) Top1->Cleavage induces Religation DNA re-ligation Cleavage->Religation followed by Cleavable_Complex Stabilized Top1-DNA Covalent Complex Religation->DNA restores CH0793076 This compound CH0793076->Cleavable_Complex stabilizes Replication_Fork Replication Fork Cleavable_Complex->Replication_Fork collision with DSB Double-strand Break Replication_Fork->DSB

Caption: Mechanism of Topoisomerase I inhibition by this compound.

DNA_Damage_Response DSB Double-strand Break DDR DNA Damage Response (ATM/ATR activation) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) DDR->Cell_Cycle_Arrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is irreparable Survival Cell Survival Repair->Survival if successful

Caption: Downstream signaling pathway following DNA damage.

Conclusion

The solubility and stability of this compound are paramount to its successful development as a therapeutic agent. While specific data for this compound remains limited in the public domain, the well-characterized behavior of camptothecin analogs provides a strong framework for its handling and formulation. Researchers should prioritize the use of the salt form for improved aqueous solubility and maintain acidic conditions to preserve the active lactone ring. The provided protocols offer a starting point for the in-house characterization of this compound, which is essential for reproducible in vitro and in vivo studies. Understanding the intricate signaling pathways activated by this compound-induced DNA damage will further aid in the rational design of combination therapies and the identification of biomarkers for patient stratification.

References

Methodological & Application

Application Notes and Protocols for CH-0793076 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated as CH-0793076 did not yield any specific information regarding its mechanism of action, signaling pathways, or its use in in vitro cell-based assays.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams related to this specific compound. The scientific literature and publicly available databases do not appear to contain information on a substance with this identifier.

For researchers, scientists, and drug development professionals interested in evaluating a novel compound in vitro, a general framework for approaching such a study is provided below. This framework outlines the typical assays and methodologies that would be employed to characterize a new chemical entity.

General Framework for In Vitro Cell-Based Assay Development

When a new compound is characterized, a tiered approach to in vitro testing is often employed. This typically begins with primary screening to identify activity, followed by secondary assays to determine potency and selectivity, and finally, more complex cell-based models to understand the mechanism of action in a more physiologically relevant context.

I. Primary Assays: Activity Screening

The initial step is to determine if the compound has any biological activity in a cellular context. High-throughput screening (HTS) is often utilized for this purpose.

Common Primary Assays:

  • Cell Viability/Cytotoxicity Assays: To determine the concentration at which the compound affects cell survival.

    • Examples: MTT, MTS, CellTiter-Glo® (measures ATP), or LDH release assays.

  • Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

  • Phenotypic Screening: Using high-content imaging to identify changes in cell morphology, protein localization, or other cellular features.

II. Secondary Assays: Potency and Selectivity

Once an activity is confirmed, the next step is to quantify the compound's potency and its selectivity for the intended target over other related targets.

Table 1: Example Data Summary for a Hypothetical Compound in Secondary Assays

Assay TypeCell LineTargetIC50 / EC50 (nM)
Kinase InhibitionHEK293Kinase A50
Kinase B>10,000
GPCR ActivationCHOReceptor X120
Receptor Y2,500
III. Mechanistic Studies: Elucidating the Signaling Pathway

After establishing potency and selectivity, more detailed studies are conducted to understand how the compound exerts its effects.

Workflow for a Mechanistic Study:

G A Treat Cells with Compound B Lyse Cells and Prepare Protein Samples A->B C Western Blot Analysis B->C D Quantify Protein Phosphorylation C->D E Identify Downstream Effectors D->E

Caption: General workflow for investigating protein phosphorylation changes upon compound treatment.

Example Signaling Pathway Diagram:

If a compound was found to inhibit a specific kinase, the following diagram illustrates a hypothetical signaling cascade.

G Compound Compound KinaseA Kinase A Compound->KinaseA Receptor Receptor Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway showing compound inhibition of Kinase A.

Protocols for Standard In Vitro Assays

Below are generalized protocols for common cell-based assays that would be used to characterize a novel compound.

Protocol 1: Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on cell metabolic activity, as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To determine the effect of a compound on the phosphorylation status of a target protein and its downstream effectors.

Materials:

  • Cells and complete culture medium

  • Compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

Should information on "this compound" become publicly available, a more specific and detailed set of application notes and protocols can be developed. Researchers are encouraged to consult scientific databases such as PubMed, Scopus, and chemical databases like PubChem or ChEMBL for the most current information on compounds of interest.

Application Notes and Protocols for CH-0793076 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. This document provides detailed application notes and protocols for the utilization of this compound in preclinical xenograft models for cancer research.

This compound exerts its anticancer activity by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis. An important characteristic of this compound is its efficacy against cancer cells that overexpress the breast cancer resistance protein (BCRP), a common mechanism of multidrug resistance.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized cleavage complex results in the formation of a double-strand break, a highly cytotoxic lesion. This DNA damage activates cell cycle checkpoints and, if the damage is irreparable, initiates the apoptotic cascade, leading to programmed cell death.

Signaling Pathway Diagram

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Cellular Response DNA_Replication DNA Replication & Transcription Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I resolves torsional stress DNA Supercoiled DNA Topoisomerase_I->DNA nicks one strand Stabilized_Complex Stabilized Topo I-DNA Cleavage Complex Topoisomerase_I->Stabilized_Complex forms Relaxed_DNA Relaxed DNA DNA->Relaxed_DNA becomes CH0793076 This compound (TP3076) CH0793076->Topoisomerase_I inhibits re-ligation DSB Double-Strand DNA Breaks Stabilized_Complex->DSB leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DSB->Cell_Cycle_Arrest activates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Quantitative Data Summary

The following tables summarize key in vitro and preclinical pharmacokinetic data for this compound and its prodrug, TP300.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineDescriptionIC50 (nM)
PC-6/BCRPBCRP-expressing cells0.35
PC-6/pRCParental control cells0.18
HCT-116Colorectal cancer cellssub-nanomolar

Table 2: Clinical Pharmacokinetics of TP300 and its Metabolites (from a Phase I study)

CompoundParameterValue Range (at 1-10 mg/m²)
TP3076AUCDose-proportional
TP3076CmaxDose-proportional

Note: Preclinical xenograft data for this compound is not publicly available. The following protocols are based on established methodologies for other camptothecin analogs and should be adapted and optimized for specific experimental needs.

Experimental Protocols

Cell Culture and Preparation for Implantation

Objective: To prepare cancer cells for subcutaneous implantation into immunodeficient mice.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, PC-6)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

  • Hemocytometer or automated cell counter

  • Centrifuge

Protocol:

  • Culture cells in T-75 or T-150 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly to maintain them in the exponential growth phase.

  • On the day of implantation, harvest cells by washing with PBS and detaching with Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of serum-free medium or PBS.

  • Count the cells and assess viability (should be >95%).

  • Centrifuge the required number of cells and resuspend the pellet in the appropriate volume of serum-free medium or a 1:1 mixture of serum-free medium and Matrigel® to achieve the desired final cell concentration (e.g., 5 x 10^7 cells/mL for a 100 µL injection volume). Keep the cell suspension on ice.

Xenograft Model Establishment

Objective: To establish subcutaneous tumors in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old

  • Prepared cell suspension

  • 1 mL syringes with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol

Protocol:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Shave the hair on the right flank of the mouse.

  • Wipe the injection site with 70% ethanol.

  • Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 x 10^6 cells per mouse).

  • Slowly withdraw the needle to prevent leakage.

  • Monitor the mice for tumor growth. Tumors should become palpable within 1-3 weeks.

  • Measure tumor dimensions with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Experimental Workflow Diagram

Xenograft_Workflow Cell_Culture 1. Cell Culture & Preparation Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment with This compound Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint

Application Notes and Protocols for Assessing Putative BCRP Inhibitors in BCRP-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the characterization of investigational compounds, such as CH-0793076, as potential inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. Overexpression of BCRP is a significant mechanism of multidrug resistance in cancer cells and affects the pharmacokinetics of various drugs.[1][2][3][4] These protocols are designed for use with BCRP-expressing cell lines and aim to provide a robust framework for assessing a compound's inhibitory potential and its effect on the transport of known BCRP substrates.

Introduction to BCRP and Its Inhibition

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a 72 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1][2] It is naturally expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a protective role by extruding xenobiotics and endogenous toxins.[2][5] In oncology, the overexpression of BCRP in cancer cells can lead to the efflux of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy, a phenomenon known as multidrug resistance.[1][4]

Inhibiting BCRP is a key strategy to overcome this resistance and enhance the therapeutic efficacy of anticancer drugs.[3] The following protocols describe methods to screen for and characterize BCRP inhibitors using in vitro cell-based assays.

Data Presentation: Quantitative Analysis of a Putative BCRP Inhibitor

The following tables present hypothetical data for a candidate BCRP inhibitor, herein referred to as "Compound X" (as a stand-in for this compound), to illustrate expected outcomes from the described protocols.

Table 1: IC50 Determination of Compound X on BCRP-Mediated Efflux

Probe SubstrateCell LineCompound X IC50 (µM)Positive Control (Ko143) IC50 (µM)
Prazosin (2 µM)MDCK II-BCRP1.5 ± 0.30.1 ± 0.02
[³H]-Estrone-3-Sulfate (1 µM)Caco-22.1 ± 0.50.2 ± 0.04
Topotecan (1 µM)HEK293-BCRP1.8 ± 0.40.15 ± 0.03

Table 2: Effect of Compound X on the Intracellular Accumulation of a BCRP Substrate (SN-38)

Cell LineTreatmentSN-38 Concentration (ng/mg protein)Fold Increase in Accumulation
Parental MDCK IISN-38 (1 µM)150 ± 12-
MDCK II-BCRPSN-38 (1 µM)30 ± 51.0
MDCK II-BCRPSN-38 (1 µM) + Compound X (10 µM)135 ± 154.5
MDCK II-BCRPSN-38 (1 µM) + Ko143 (1 µM)145 ± 114.8

Table 3: Cytotoxicity of Doxorubicin in Combination with Compound X in BCRP-Overexpressing Cells

Cell LineTreatmentDoxorubicin IC50 (nM)Sensitization Factor
HEK293-BCRPDoxorubicin alone850 ± 75-
HEK293-BCRPDoxorubicin + Compound X (5 µM)150 ± 205.7
Parental HEK293Doxorubicin alone120 ± 15-
Parental HEK293Doxorubicin + Compound X (5 µM)110 ± 181.1

Experimental Protocols

Cell Culture of BCRP-Expressing Cell Lines

Materials:

  • BCRP-overexpressing cells (e.g., MDCK II-BCRP, HEK293-BCRP) and their corresponding parental cell lines.

  • Complete growth medium (e.g., DMEM or EMEM supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, and appropriate selection antibiotic if required).

  • Standard cell culture reagents and equipment.

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Maintain sub-confluent cultures by passaging cells every 2-3 days.

  • Regularly verify BCRP expression and activity using a reference substrate and inhibitor.

BCRP Inhibition Assay using a Fluorescent Substrate (Hoechst 33342)

This assay measures the ability of a test compound to inhibit the BCRP-mediated efflux of the fluorescent dye Hoechst 33342.

Materials:

  • BCRP-overexpressing and parental cells.

  • Hoechst 33342.

  • Test compound (e.g., this compound).

  • Positive control inhibitor (e.g., Ko143).

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

  • Wash the cells twice with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of the test compound or positive control in HBSS for 30 minutes at 37°C.

  • Add Hoechst 33342 (final concentration 5 µM) to all wells and incubate for 60 minutes at 37°C.

  • Wash the cells three times with ice-cold HBSS.

  • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking.

  • Measure the fluorescence intensity using a plate reader (Excitation: 350 nm, Emission: 460 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Bidirectional Transport Assay in Polarized Cell Monolayers

This assay is considered the gold standard for evaluating BCRP substrates and inhibitors in a system that mimics physiological barriers.[6][7]

Materials:

  • Caco-2 or MDCK II cells.

  • Transwell® inserts (e.g., 0.4 µm pore size).

  • Probe substrate (e.g., prazosin).

  • Test compound.

  • LC-MS/MS for quantification.

Protocol:

  • Seed cells on Transwell® inserts and culture for 18-21 days to allow for differentiation and polarization. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the basolateral-to-apical (B-to-A) transport, add the probe substrate and the test compound to the basolateral chamber and fresh transport medium to the apical chamber.

  • For the apical-to-basolateral (A-to-B) transport, add the probe substrate and the test compound to the apical chamber and fresh transport medium to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh medium.

  • Quantify the concentration of the probe substrate in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). A reduction in the efflux ratio in the presence of the test compound indicates BCRP inhibition.

Chemosensitization Assay

This assay determines if a BCRP inhibitor can sensitize multidrug-resistant cells to a chemotherapeutic agent that is a BCRP substrate.

Materials:

  • BCRP-overexpressing and parental cells.

  • Chemotherapeutic agent (BCRP substrate, e.g., doxorubicin, topotecan).

  • Test compound.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the test compound.

  • Incubate for 72 hours at 37°C.

  • Assess cell viability using a suitable assay.

  • Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the test compound. The sensitization factor is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.

Visualizations

BCRP_Signaling_Pathway cluster_cell BCRP-Expressing Cell BCRP BCRP (ABCG2) Efflux Pump Drug Chemotherapeutic Drug (e.g., Doxorubicin) BCRP->Drug Efflux ADP ADP + Pi BCRP->ADP Drug_ext Drug BCRP->Drug_ext Drug->BCRP Binding Inhibitor BCRP Inhibitor (e.g., this compound) Inhibitor->BCRP Inhibition ATP ATP ATP->BCRP Hydrolysis Extracellular Extracellular Space Intracellular Intracellular Space Drug_int Drug Drug_ext->Drug_int Influx Drug_int->BCRP

Caption: BCRP-mediated drug efflux and its inhibition.

Experimental_Workflow_Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture BCRP-expressing and parental cells Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Pre_incubation Pre-incubate with test compound Plate_Cells->Pre_incubation Add_Substrate Add fluorescent BCRP substrate Pre_incubation->Add_Substrate Incubate Incubate for 60 minutes Add_Substrate->Incubate Wash Wash cells Incubate->Wash Measure_Fluorescence Measure intracellular fluorescence Wash->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for BCRP inhibition assay.

References

Determining the IC50 of CH-0793076 in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of CH-0793076 in cancer cell lines. This compound (also known as TP3076) is a potent, hexacyclic camptothecin analog that targets DNA topoisomerase I.[1] Its efficacy against cancer cells expressing the Breast Cancer Resistance Protein (BCRP) makes it a compound of significant interest for overcoming multidrug resistance.[1][2] This document outlines the molecular basis of this compound activity, detailed protocols for cell viability assays, and guidance on data interpretation and presentation.

Introduction to this compound

This compound is a synthetic camptothecin analog designed to inhibit DNA topoisomerase I, an essential enzyme that resolves DNA supercoiling during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA (the TOP1cc), this compound leads to the formation of single-strand breaks.[3][5] When a DNA replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[6]

A key feature of this compound is its demonstrated activity in cancer cells overexpressing BCRP (also known as ABCG2), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for many chemotherapeutic agents, thereby conferring multidrug resistance.[1][2][7] The ability of this compound to circumvent this resistance mechanism makes it a valuable candidate for further preclinical investigation.

Signaling Pathway of Topoisomerase I Inhibition

The mechanism of action of this compound follows the established pathway of camptothecin analogs. The diagram below illustrates the key steps.

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound DNA_Supercoiled Supercoiled DNA TopoI_Binding Topoisomerase I (Top1) binds to DNA DNA_Supercoiled->TopoI_Binding 1 Cleavage_Complex Top1-DNA Covalent Cleavage Complex (Top1cc) TopoI_Binding->Cleavage_Complex 2. Nicking Rotation Controlled rotation of intact DNA strand Cleavage_Complex->Rotation 3 Stabilization Stabilization of the Top1cc Complex Cleavage_Complex->Stabilization Inhibition of Religation Religation Religation of DNA strand and Top1 dissociation Rotation->Religation 4 DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed 5 CH0793076 This compound CH0793076->Stabilization Replication_Collision Replication Fork Collision Stabilization->Replication_Collision DSB Double-Strand Break (DSB) Replication_Collision->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by this compound.

Data Presentation

The IC50 value is a critical measure of a compound's potency. The following table summarizes reported IC50 values for this compound and provides a template for researchers to populate with their experimentally determined values.

Cell LineCancer TypeBCRP ExpressionIC50 (nM)Notes
PC-6/BCRPNot SpecifiedHigh (Transfected)0.35Demonstrates efficacy in BCRP-overexpressing cells.[1]
PC-6/pRCNot SpecifiedLow (Control)0.18Parental cell line for comparison.[1]
MCF-7Breast CancerModerateUser DeterminedEndogenously expresses BCRP.[7]
PANC-1Pancreatic CancerHighUser DeterminedEndogenously expresses high levels of BCRP.[8]
AsPC-1Pancreatic CancerHighUser DeterminedEndogenously expresses high levels of BCRP.[8]
HCT-116Colon CancerLowUser DeterminedCommonly used colon cancer cell line.
A549Lung CancerLowUser DeterminedCommonly used lung cancer cell line.

Note: The enzymatic inhibitory IC50 of this compound against purified DNA topoisomerase I is reported to be 2.3 µM.[1]

Experimental Workflow and Protocols

The following diagram outlines the general workflow for determining the IC50 of this compound.

IC50_Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Viability Assay Incubation->MTT_Assay Data_Acquisition 7. Measure Absorbance (570 nm) MTT_Assay->Data_Acquisition Data_Analysis 8. Data Analysis & IC50 Calculation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for IC50 determination using the MTT assay.

Protocol 4.1: IC50 Determination using the MTT Assay

This protocol describes the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (CAS No. 534605-78-2)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Formazan solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

Day 1: Cell Seeding

  • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

  • Harvest cells using standard trypsinization methods.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

  • Dilute the cell suspension to the appropriate seeding density. This should be optimized for each cell line but typically ranges from 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "vehicle control" (cells treated with DMSO only) and "blank" (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[10]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. The TFA salt form may offer enhanced solubility.[1] Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range is 0.1 nM to 10 µM.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions, vehicle control, or blank medium to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.[10]

Day 4 or 5: MTT Assay and Data Acquisition

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[11]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[9]

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[9]

Protocol 4.2: Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "blank" wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This analysis can be performed using software such as GraphPad Prism or R.

Safety and Handling Precautions

General Handling:

  • This compound is a cytotoxic compound and should be handled with care.

  • Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • All work with the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.

Storage:

  • Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light.

  • Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution is recommended.

Troubleshooting

IssuePossible CauseRecommended Solution
Visible precipitate in culture wells Compound concentration exceeds solubility limit in media.Determine the maximum soluble concentration. Prepare intermediate dilutions in pre-warmed medium before final dilution.
High variability between replicate wells Uneven cell seeding; Edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate.
IC50 value is unexpectedly high or low Incorrect compound dilutions; Cell line sensitivity; Incubation time.Verify stock solution concentration and dilution calculations. Confirm the identity and passage number of the cell line. Optimize the treatment duration (24, 48, 72 hours).
High background in blank wells MTT reagent was not fully dissolved or is contaminated.Ensure MTT is fully dissolved and filter-sterilized. Use fresh reagent.

Disclaimer: These application notes are intended for research use only. All protocols should be adapted and optimized for specific experimental conditions and cell lines.

References

Application Notes and Protocols for CH-0793076 in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available information, there are no specific published preclinical or clinical studies on the use of CH-0793076 (also known as TP3076) in colorectal cancer. The following application notes and protocols are provided as a general guideline for researchers and scientists interested in investigating the potential of this compound in colorectal cancer research. The experimental details are based on standard methodologies for the evaluation of topoisomerase I inhibitors in oncology.

Introduction to this compound

This compound is a potent, small molecule inhibitor of human topoisomerase I, an essential enzyme involved in DNA replication and transcription. Topoisomerase I relaxes supercoiled DNA by introducing transient single-strand breaks. Inhibition of this enzyme by compounds like this compound leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA damage and ultimately, apoptotic cell death in rapidly dividing cancer cells. Given that topoisomerase I inhibitors, such as irinotecan, are a cornerstone in the treatment of colorectal cancer, investigating novel agents in this class like this compound is of significant interest.

Chemical Information:

Compound NameSynonymTarget
This compoundTP3076Topoisomerase I

Proposed Mechanism of Action in Colorectal Cancer

This compound is hypothesized to exert its anti-cancer effects in colorectal cancer through the inhibition of topoisomerase I. This leads to an accumulation of DNA single-strand breaks, which are converted into double-strand breaks during DNA replication. The resulting DNA damage triggers cell cycle arrest and apoptosis. The signaling pathway is illustrated below.

G cluster_0 Normal DNA Replication cluster_1 Action of this compound Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds to Relaxed_DNA Relaxed DNA for Replication/Transcription Topoisomerase_I->Relaxed_DNA induces transient nick and reseals Stabilized_Complex Stabilized Topo I-DNA Complex Topoisomerase_I->Stabilized_Complex inhibited by CH0793076 This compound CH0793076->Stabilized_Complex DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G Cell_Culture Colorectal Cancer Cell Culture (e.g., HCT116) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Analysis: Tumor Weight, IHC, Western Blot Endpoint->Analysis

Application Notes and Protocols for TP3076 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for "TP3076" did not yield specific information regarding its administration in animal studies, its mechanism of action, or any associated experimental protocols. The search results provided general guidance on animal study methodologies but lacked any mention of this particular compound.

It is possible that "TP3076" is an internal development code, a novel compound with limited public information, or a misnomer. Without specific data on TP3076, it is not possible to provide detailed, accurate, and reliable application notes and protocols as requested.

The following sections provide a generalized framework based on common practices in preclinical animal research. Researchers should adapt these general templates based on the specific physicochemical properties, mechanism of action, and therapeutic goals of TP3076, once that information becomes available.

General Principles of Substance Administration in Animal Studies

The administration of any substance to laboratory animals requires meticulous planning to ensure animal welfare, data validity, and personnel safety.[1] Key considerations include the selection of the appropriate animal model, route of administration, dosage, formulation, and vehicle.[2]

Animal Models

The choice of animal model is critical and depends on the specific research question.[3] Factors to consider include the species' physiological and genetic similarity to humans for the target disease, as well as established precedents in the field.[4][5] Common models in preclinical toxicology and safety assessment include rats, mice, rabbits, and dogs.[4][6]

Routes of Administration

The route of administration significantly impacts the pharmacokinetics and bioavailability of a compound.[7] Common routes in animal studies include:

  • Oral (PO): Often administered via gavage to ensure accurate dosing.[1] This route is common for drugs intended for oral administration in humans.

  • Intravenous (IV): Provides immediate and complete bioavailability, suitable for compounds with poor oral absorption.[8]

  • Subcutaneous (SC): Involves injection into the loose tissue under the skin, providing slower absorption than IV.

  • Intraperitoneal (IP): Injection into the abdominal cavity, a common route in rodents for systemic drug delivery.

  • Intramuscular (IM): Injection into a muscle, providing a depot for sustained release.[9]

The selection of the administration route should be justified based on the intended clinical application and the properties of the test substance.[1]

General Experimental Workflow

A typical workflow for preclinical animal studies involving a novel compound is outlined below.

experimental_workflow cluster_preclinical Preclinical Evaluation Compound_Characterization Compound Characterization Formulation_Development Formulation Development Compound_Characterization->Formulation_Development Physicochemical Properties Dose_Range_Finding Dose-Range Finding (Acute Toxicity) Formulation_Development->Dose_Range_Finding Animal_Model_Selection Animal Model Selection Animal_Model_Selection->Dose_Range_Finding Pharmacokinetic_Studies Pharmacokinetic (PK) Studies Dose_Range_Finding->Pharmacokinetic_Studies MTD/NOAEL Efficacy_Studies Efficacy Studies Pharmacokinetic_Studies->Efficacy_Studies Dosing Regimen Toxicology_Studies Toxicology/Safety Studies Efficacy_Studies->Toxicology_Studies

Caption: Generalized workflow for preclinical animal studies.

Hypothetical Signaling Pathway (Illustrative Example)

Without information on TP3076's mechanism of action, a specific signaling pathway cannot be depicted. The following diagram illustrates a hypothetical pathway to demonstrate the requested visualization style.

signaling_pathway cluster_cell Cellular Response TP3076 TP3076 Receptor Receptor TP3076->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical signaling pathway for a therapeutic compound.

Data Presentation

Quantitative data from animal studies should be summarized in clear and concise tables. Below are templates for pharmacokinetic and efficacy data.

Table 1: Hypothetical Pharmacokinetic Parameters of TP3076 in Different Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Mouse10IV15000.130002.5
Rat10PO3002.025004.0
Dog5IV12000.148006.2

Table 2: Hypothetical Efficacy of TP3076 in a Tumor Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 250-
TP307610Daily750 ± 15050
TP307625Daily300 ± 10080
Positive ControlXDaily250 ± 9083

Experimental Protocols

Detailed protocols are essential for reproducibility. The following are generalized templates that must be adapted with specific details for TP3076.

Protocol 1: Oral Gavage Administration in Mice
  • Preparation:

    • Formulate TP3076 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).[2] Ensure the formulation is a homogenous suspension or solution.

    • Calculate the required dose volume based on the most recent body weight of each animal.

  • Procedure:

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the TP3076 formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing or regurgitation, for at least 30 minutes post-administration.

Protocol 2: Intravenous Administration in Rats via the Tail Vein
  • Preparation:

    • Dissolve TP3076 in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline).

    • Filter-sterilize the final formulation.

    • Warm the rat under a heat lamp to dilate the tail veins.

  • Procedure:

    • Place the rat in a suitable restraint device.

    • Swab the tail with 70% ethanol.

    • Using a 27-gauge needle, cannulate one of the lateral tail veins.

    • Slowly inject the calculated dose volume.

    • Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

  • Post-Administration Monitoring:

    • Monitor the animal for any immediate adverse reactions.

Disclaimer: The information provided above is for illustrative purposes only and is based on general practices in animal research. It is not a substitute for a thorough literature review and protocol development specific to TP3076. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[9]

References

Application Notes and Protocols: Investigating CH-0793076 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076, also known as TP3076, is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor. It is the active metabolite of the water-soluble prodrug TP300. As an inhibitor of topoisomerase I, this compound traps the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately, cell death. This mechanism of action is a cornerstone of many established cancer therapies, and there is significant interest in exploring the potential of novel topoisomerase I inhibitors like this compound in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.

This document provides an overview of the available information on this compound and its prodrug TP300, and outlines general protocols for evaluating its potential in combination therapies.

This compound: Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[1]

CH-0793076_Mechanism_of_Action Mechanism of Action of this compound cluster_0 DNA Replication/Transcription cluster_1 Action of this compound DNA DNA with Supercoils Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Induces Single-Strand Break Re-ligation DNA Re-ligation Cleavage_Complex->Re-ligation Stabilized_Complex Stabilized Ternary Complex (this compound-Topo I-DNA) Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA This compound This compound This compound->Cleavage_Complex Binds and Stabilizes DSB Double-Strand Breaks Stabilized_Complex->DSB Replication_Fork Advancing Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified signaling pathway of this compound action. (Within 100 characters)

Preclinical and Clinical Data for this compound and TP300 (Monotherapy)

To date, published data on this compound and its prodrug TP300 focuses on their activity as single agents. A Phase I clinical trial of TP300 established its safety profile and maximum tolerated dose (MTD).

Table 1: Summary of Preclinical Data for this compound
ParameterValueCell LinesReference
IC50 (Topoisomerase I Inhibition)2.3 µM-[2]
IC50 (Antiproliferative Activity)0.35 nMPC-6/BCRP[2]
IC50 (Antiproliferative Activity)0.18 nMPC-6/pRC[2]
Table 2: Summary of Phase I Clinical Trial Data for TP300 (Monotherapy)
ParameterFinding
Patient Population 32 patients with refractory advanced solid tumors
Dosing Regimen 1-hour IV infusion every 3 weeks
Maximum Tolerated Dose (MTD) 10 mg/m²
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, Febrile Neutropenia
Common Adverse Events Hematologic toxicity
Gastrointestinal Toxicity Diarrhea was uncommon
Clinical Activity 6 patients had stable disease for 1.5-5 months

Note: There is currently no publicly available data from preclinical or clinical studies evaluating this compound or TP300 in combination with other chemotherapy agents. The following sections provide generalized protocols for how such studies could be designed.

General Protocols for Evaluating this compound in Combination Therapy

The following are generalized experimental protocols for assessing the synergistic or additive effects of this compound with other chemotherapy agents in a preclinical setting. These protocols should be adapted based on the specific cancer type and the combination agent being investigated.

Experimental Protocol 1: In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound in combination with another chemotherapy agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Chemotherapy agent of interest (e.g., a platinum-based agent, taxane, EGFR inhibitor, or PARP inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Combination index (CI) analysis software (e.g., CompuSyn)

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the combination agent.

  • Treatment: Treat the cells with:

    • This compound alone at various concentrations.

    • The combination agent alone at various concentrations.

    • A combination of both drugs at constant or non-constant ratios.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the IC50 values for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow Workflow for In Vitro Synergy Assessment Start Start: Select Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Drug_Prep Prepare Drug Dilutions (this compound & Combo Agent) Seed_Cells->Drug_Prep Treatment Treat Cells with Single Agents and Combinations Drug_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) Viability_Assay->Data_Analysis End End: Determine Synergy/Additivity Data_Analysis->End

Caption: A typical workflow for assessing in vitro drug synergy. (Within 100 characters)
Experimental Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • TP300 (prodrug of this compound) for in vivo administration

  • Chemotherapy agent of interest

  • Vehicle for drug administration

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, TP300 alone, combination agent alone, TP300 + combination agent).

  • Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous for TP300).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis to compare treatment groups.

Potential Combination Strategies for this compound

Based on the mechanism of action of topoisomerase I inhibitors, several classes of chemotherapy agents are rational candidates for combination studies with this compound.

  • Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These drugs induce DNA damage through a different mechanism (cross-linking), which can be synergistic with the single-strand breaks caused by topoisomerase I inhibitors.[3][4]

  • Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes disrupt microtubule function, leading to mitotic arrest. Combining this with a DNA-damaging agent can lead to enhanced cell killing.[5]

  • PARP Inhibitors: In cells with deficiencies in homologous recombination (a key DNA repair pathway), inhibiting PARP (involved in single-strand break repair) can be synthetically lethal with topoisomerase I inhibitors that also induce single-strand breaks.[6][7][8]

  • EGFR Inhibitors: For cancers driven by EGFR signaling, combining a targeted therapy with a cytotoxic agent can be an effective strategy.[9]

Conclusion

This compound is a promising novel topoisomerase I inhibitor with demonstrated preclinical activity. While clinical data for its prodrug, TP300, as a monotherapy are available, there is a clear need for studies investigating its potential in combination with other chemotherapy agents. The generalized protocols provided here offer a framework for conducting such preclinical investigations. Future research in this area will be crucial for defining the optimal therapeutic role of this compound in the treatment of cancer.

References

Application Notes and Protocols for the Preclinical Toxicity Assessment of CH-0793076, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the preclinical safety evaluation of CH-0793076, a hypothetical novel small molecule kinase inhibitor. The following protocols are designed to identify potential toxicities, establish a safety profile, and support the progression of this compound from discovery to clinical development. The experimental design follows a tiered approach, beginning with in vitro assays to identify potential liabilities early and progressing to in vivo studies for a more comprehensive assessment of systemic toxicity.[1][2]

In Vitro Toxicity Studies

In vitro toxicity testing is a crucial first step to rapidly assess the cytotoxic, genotoxic, and organ-specific toxic potential of this compound.[3][4] These assays are cost-effective and provide valuable information for lead optimization and candidate selection.[3]

Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in various cell lines.

Protocol:

  • Cell Line Selection:

    • Utilize a panel of human cancer cell lines relevant to the therapeutic target of this compound.

    • Include a non-cancerous human cell line (e.g., HEK293, normal human fibroblasts) to assess general cytotoxicity.

    • For organ-specific cytotoxicity, use cell lines such as HepG2 (liver) and HK-2 (kidney).[3]

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
Cancer Cell Line A24
48
72
Cancer Cell Line B24
48
72
HEK29324
48
72
HepG224
48
72
HK-224
48
72
Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This assay evaluates the ability of the test compound to induce mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring Escherichia coli.[5]

    • Methodology: Expose bacterial strains to various concentrations of this compound, with and without metabolic activation (S9 fraction). Count the number of revertant colonies and compare it to the control.

  • In Vitro Micronucleus Test:

    • Principle: This test detects whole chromosomes or chromosome fragments that are not incorporated into the nucleus during cell division, forming micronuclei.[5]

    • Methodology: Treat a suitable mammalian cell line (e.g., CHO, TK6) with this compound. After treatment, stain the cells and score for the presence of micronuclei.

Data Presentation:

AssayTest SystemConcentration RangeMetabolic Activation (S9)Result (Mutagenic/Clastogenic)
Ames TestS. typhimurium (TA98, TA100, etc.)Without
E. coli (WP2 uvrA)With
Micronucleus TestCHO cellsWithout
With
Cardiovascular Safety Pharmacology

Objective: To evaluate the potential of this compound to cause cardiovascular toxicity, a known concern for kinase inhibitors.[6]

Protocol (hERG Patch-Clamp Assay):

  • Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[5][6]

  • Methodology:

    • Use whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Record hERG currents in response to a voltage-clamp protocol before and after the application of multiple concentrations of this compound.

    • Determine the IC50 for hERG channel inhibition.

Data Presentation:

ParameterValue
hERG IC50 (µM)
Hepatotoxicity Assessment

Objective: To investigate the potential for this compound to cause liver injury.

Protocol (Primary Human Hepatocytes):

  • Methodology:

    • Culture primary human hepatocytes and treat them with a range of concentrations of this compound for 24 and 48 hours.

    • Assess cytotoxicity using the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[3]

    • Measure levels of key liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

    • Evaluate the induction potential of cytochrome P450 enzymes (e.g., CYP3A4) to assess the risk of drug-drug interactions.[5]

Data Presentation:

Concentration (µM)LDH Release (% of Control)ALT Activity (U/L)AST Activity (U/L)CYP3A4 Induction (Fold Change)
0 (Vehicle)1001
0.1
1
10
100

In Vivo Toxicity Studies

In vivo studies are essential to understand the toxicological effects of this compound in a whole organism, providing data on systemic toxicity, target organ toxicity, and toxicokinetics.[2]

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

Protocol:

  • Animal Model: Sprague-Dawley rats (one rodent species).

  • Dosing: Administer single, escalating doses of this compound via the intended clinical route (e.g., oral gavage).

  • Observations: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.

  • Endpoint: Perform gross necropsy on all animals.

Repeat-Dose Toxicity Studies

Objective: To evaluate the toxicological effects of this compound after repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Protocol (28-Day Sub-chronic Study):

  • Animal Models: Two species, a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs), are typically required for regulatory submissions.[7]

  • Dosing: Administer this compound daily for 28 days at three dose levels (low, mid, high) and a vehicle control. Dose levels should be based on the acute toxicity data.

  • In-life Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption measurements.

    • Ophthalmology examinations.

    • Cardiovascular assessments (e.g., ECG in non-rodents).

  • Terminal Procedures:

    • Hematology: Complete blood count (CBC).

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, etc.

    • Urinalysis.

    • Necropsy: Gross pathological examination of all organs.

    • Organ Weights: Weigh key organs (liver, kidneys, heart, spleen, etc.).

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any target organs identified at lower doses.

Data Presentation:

Table 1: Summary of Hematology Data in Rats (Day 29)

ParameterVehicle Control (Male/Female)Low Dose (Male/Female)Mid Dose (Male/Female)High Dose (Male/Female)
WBC (x10^9/L)
RBC (x10^12/L)
Hemoglobin (g/dL)
Hematocrit (%)
Platelets (x10^9/L)

Table 2: Summary of Clinical Chemistry Data in Rats (Day 29)

ParameterVehicle Control (Male/Female)Low Dose (Male/Female)Mid Dose (Male/Female)High Dose (Male/Female)
ALT (U/L)
AST (U/L)
ALP (U/L)
Total Bilirubin (mg/dL)
BUN (mg/dL)
Creatinine (mg/dL)

Table 3: Summary of Organ Weight Data in Rats (Day 29)

OrganVehicle Control (g) (Male/Female)Low Dose (g) (Male/Female)Mid Dose (g) (Male/Female)High Dose (g) (Male/Female)
Liver
Kidneys
Heart
Spleen
Thymus

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CH0793076 This compound CH0793076->RAF CH0793076->PI3K Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

Experimental Workflow Diagram

G cluster_0 In Vitro Toxicity Assessment cluster_1 In Vivo Toxicity Assessment cluster_2 Decision Point Cytotoxicity Cytotoxicity Assays (IC50 Determination) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Cardiotoxicity Cardiovascular Safety (hERG Assay) Genotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity Assays (Primary Hepatocytes) Cardiotoxicity->Hepatotoxicity AcuteTox Acute Toxicity Study (MTD Determination) Hepatotoxicity->AcuteTox RepeatDoseTox Repeat-Dose Toxicity (28-Day, 2 Species) AcuteTox->RepeatDoseTox GoNoGo Go/No-Go for Clinical Development RepeatDoseTox->GoNoGo

Caption: Tiered workflow for preclinical toxicity testing of this compound.

References

Application Notes and Protocols for CH-0793076 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076 is a potent, hexacyclic camptothecin analog that functions as a DNA topoisomerase I inhibitor. As an active metabolite of the water-soluble prodrug TP300, it demonstrates significant antiproliferative activity in various cancer cell lines, including those expressing breast cancer resistance protein (BCRP), a key factor in multidrug resistance. These application notes provide detailed protocols for utilizing this compound in cell culture-based experiments to assess its cytotoxic and mechanistic properties.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription. The drug intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, the single-strand break is converted into a cytotoxic double-strand break (DSB). The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.

Signaling Pathway

The signaling cascade initiated by this compound-induced DNA damage is depicted below.

Topoisomerase_I_Inhibitor_Pathway cluster_0 Cellular Response to this compound CH0793076 This compound Top1_DNA Topoisomerase I-DNA Cleavage Complex CH0793076->Top1_DNA Inhibits re-ligation SSB Single-Strand Breaks (SSBs) Top1_DNA->SSB DSB Double-Strand Breaks (DSBs) SSB->DSB Collision with Replication_Fork Replication Fork DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/2) DSB->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

ParameterValueCell Line/SystemReference
Topoisomerase I Inhibition (IC50) 2.3 µMCell-free assay[1]
Antiproliferative Activity (IC50) 0.35 nMPC-6/BCRP[1]
0.18 nMPC-6/pRC[1]

Recommended Cell Lines and Culture Conditions

The prodrug of this compound, TP300, has shown efficacy in xenograft models of the following human cancer cell lines. Standard culture conditions for these cell lines are provided below.

Cell LineCancer TypeBasal MediumSerum Supplement
WiDr Colon AdenocarcinomaEMEM10% FBS
HT-29 Colorectal AdenocarcinomaMcCoy's 5A or DMEM10% FBS
NCI-H460 Large Cell Lung CarcinomaRPMI-164010% FBS
AsPC-1 Pancreatic AdenocarcinomaRPMI-164010% FBS
HCT116 Colorectal CarcinomaMcCoy's 5A or DMEM/F1210% FBS
COLO 201 Colorectal AdenocarcinomaRPMI-164010% FBS
HCT-15 Colorectal AdenocarcinomaRPMI-164010% or 20% FBS
Calu-6 Lung AdenocarcinomaEMEM10% FBS
NCI-N87 Gastric CarcinomaRPMI-1640 or DMEM/F1210% FBS
PC-6 Small Cell Lung CarcinomaRPMI-164010% FBS

General Culture Protocol: Cells should be cultured in a humidified incubator at 37°C with 5% CO2. Media should be changed every 2-3 days, and cells should be subcultured when they reach 80-90% confluency.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Experimental Workflow: From Cell Culture to Data Analysis

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Perform Assays Start Start with Healthy Cell Culture Seed Seed Cells in Appropriate Plates Start->Seed Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Annexin V Staining) Incubate->Apoptosis Western Western Blot (Protein Analysis) Incubate->Western Analyze Data Acquisition and Analysis Viability->Analyze Apoptosis->Analyze Western->Analyze End Conclusion Analyze->End

References

Application Notes and Protocols for CH-0793076 in Multidrug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-0793076 is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor. As an active metabolite of the water-soluble prodrug TP300, this compound has demonstrated significant efficacy in overcoming multidrug resistance (MDR) in cancer cells, particularly those overexpressing the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2). This document provides detailed application notes and experimental protocols for the use of this compound in studying and overcoming MDR in cancer research.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.

A key feature of this compound is its ability to circumvent BCRP-mediated drug efflux, a common mechanism of resistance to many chemotherapeutic agents. This suggests that this compound is a poor substrate for the BCRP transporter, allowing it to accumulate to effective intracellular concentrations even in resistant cancer cells.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

Table 1: Topoisomerase I Inhibitory Activity of this compound

CompoundTargetIC50 (μM)
This compoundTopoisomerase I2.3[1][2][3]

Table 2: Antiproliferative Activity of this compound in BCRP-Expressing and Parental Cancer Cell Lines

Cell LineBCRP ExpressionIC50 (nM)
PC-6/pRC (parental)Low0.18[1][2][3]
PC-6/BCRPHigh0.35[1][2][3]

Signaling Pathways in BCRP-Mediated Multidrug Resistance

While the primary mechanism for overcoming BCRP-mediated resistance by this compound is likely its poor substrate affinity for the transporter, it is valuable to understand the signaling pathways that regulate BCRP expression. The PI3K/Akt and JNK pathways are known to be involved in the upregulation of ABCG2/BCRP. Further research is warranted to determine if this compound directly modulates these or other signaling pathways to enhance its efficacy in MDR cancer cells.

BCRP_Regulation_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCRP BCRP (ABCG2) Efflux Pump DrugEfflux DrugEfflux BCRP->DrugEfflux Drug Efflux GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt activates BCRP_Gene ABCG2 Gene Transcription Akt->BCRP_Gene JNK JNK cJun c-Jun JNK->cJun cJun->BCRP_Gene promotes transcription BCRP_Gene->BCRP expression GrowthFactor GrowthFactor GrowthFactor->GrowthFactorReceptor Growth Factor Binding StressSignals StressSignals StressSignals->JNK Stress Signals ChemotherapeuticDrug Chemotherapeutic Drug ChemotherapeuticDrug->BCRP

Caption: Signaling pathways regulating BCRP/ABCG2 expression.

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay determines the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • This compound dissolved in DMSO

  • Sterile deionized water

  • 0.8% Agarose gel in 1x TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:

    • 2 µL 10x Topoisomerase I Assay Buffer

    • 1 µL Supercoiled DNA (200-500 ng)

    • 1 µL this compound at various concentrations (or DMSO for control)

    • x µL Sterile deionized water

    • 1 µL Human Topoisomerase I (1-2 units)

  • Mix gently and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 4 µL of DNA loading dye.

  • Load the samples onto a 0.8% agarose gel.

  • Perform electrophoresis at 50-100V until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the conversion of supercoiled DNA to relaxed DNA. Increased intensity of the supercoiled band indicates inhibition of topoisomerase I.

TopoI_Assay_Workflow A Prepare Reaction Mix (Buffer, DNA, H2O) B Add this compound (or DMSO control) A->B C Add Topoisomerase I B->C D Incubate at 37°C for 30 min C->D E Stop Reaction (add loading dye) D->E F Agarose Gel Electrophoresis E->F G Stain and Visualize DNA F->G H Analyze DNA Relaxation G->H

Caption: Workflow for Topoisomerase I Relaxation Assay.

Cell Viability Assay in BCRP-Expressing Cells

This protocol determines the antiproliferative activity of this compound in cancer cell lines with differential BCRP expression.

Materials:

  • Parental cancer cell line (e.g., PC-6/pRC)

  • BCRP-overexpressing cancer cell line (e.g., PC-6/BCRP)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours (or other desired time points) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell_Viability_Workflow A Seed Parental and BCRP-expressing cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent D->E F Incubate as per manufacturer's protocol E->F G Measure Absorbance/ Luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for Cell Viability Assay.

Conclusion

This compound is a valuable research tool for investigating mechanisms of multidrug resistance and for developing novel therapeutic strategies to overcome it. Its potent inhibition of topoisomerase I and its efficacy against BCRP-overexpressing cancer cells make it a compound of significant interest in oncology research. The protocols provided herein offer a starting point for researchers to explore the full potential of this compound in their specific cancer models. Further investigation into its effects on cellular signaling pathways will provide a more complete understanding of its mechanism of action in the context of multidrug resistance.

References

Troubleshooting & Optimization

CH-0793076 poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CH-0793076. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, hexacyclic camptothecin analog that functions as a topoisomerase I inhibitor.[1] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This trapping of the enzyme-DNA complex prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to an accumulation of DNA damage. When the replication fork collides with these trapped complexes, it results in double-strand breaks, which can trigger cell cycle arrest and apoptosis.[2][3][4]

Q2: I am experiencing poor solubility with this compound. What are the recommended solvents?

While specific quantitative solubility data for this compound is not widely published, it is known to be a challenging compound to dissolve in aqueous solutions. For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving camptothecin analogs. Other potential organic solvents include N,N-dimethylformamide (DMF). For subsequent dilutions into aqueous media, it is crucial to start with a high-concentration stock in an appropriate organic solvent.

A trifluoroacetate (TFA) salt form of this compound is also available, which is suggested to have enhanced water solubility and stability.[1] If you are consistently facing solubility issues, consider using the TFA salt form for your experiments.

Q3: How can I improve the solubility of this compound in my experiments?

To improve the solubility of this compound, consider the following strategies:

  • Use of Co-solvents: After dissolving the compound in a primary organic solvent like DMSO, you can use co-solvents to aid in its dilution into aqueous buffers.

  • pH Adjustment: The solubility of camptothecin derivatives can be pH-dependent. The lactone ring, which is crucial for its activity, is more stable at acidic pH. Hydrolysis of the lactone ring to the less active carboxylate form occurs at neutral or alkaline pH. Therefore, maintaining a slightly acidic pH (around 6.0-6.5) in your final aqueous solution may help maintain both solubility and activity.

  • Sonication: Gentle sonication can help to break down aggregates and facilitate the dissolution of the compound.

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.

  • Use of the TFA Salt: As mentioned, the TFA salt of this compound is reported to have better water solubility and may be a viable alternative.[1]

Troubleshooting Guide

Issue: Precipitate formation upon dilution into aqueous media.
  • Cause: The compound is crashing out of solution as the polarity of the solvent increases.

  • Solution:

    • Lower the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.

    • Increase the percentage of organic co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. Be mindful of the tolerance of your cells or assay to the organic solvent.

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions, vortexing or mixing gently between each step.

    • Use a surfactant: In some in vitro assays, a small amount of a biocompatible surfactant (e.g., Tween-80 or Pluronic F-68) can help to maintain the solubility of hydrophobic compounds. The compatibility of the surfactant with your specific experiment must be verified.

Issue: Inconsistent results or lower than expected potency.
  • Cause: This could be due to incomplete dissolution of the compound, leading to an inaccurate final concentration, or degradation of the compound.

  • Solution:

    • Ensure complete dissolution of the stock solution: Before making any dilutions, visually inspect your stock solution under a microscope to ensure there are no undissolved particles. If particles are present, try the solubilization techniques mentioned above (sonication, gentle warming).

    • Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate or degrade over time, especially in aqueous solutions. Prepare fresh dilutions from your stock solution for each experiment.

    • Protect from light: Camptothecin analogs can be light-sensitive. Store stock solutions and handle the compound in a way that minimizes exposure to light.

    • Check the pH of your media: As the active lactone form is more stable at acidic pH, ensure the pH of your final assay media is not alkaline.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. The following table provides a general guideline for solvents commonly used for this class of compounds. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

SolventExpected SolubilityNotes
DMSO SolubleRecommended for primary stock solutions.
DMF SolubleAn alternative to DMSO for stock solutions.
Ethanol Sparingly SolubleMay require heating to dissolve.
Methanol Sparingly SolubleSimilar to ethanol.
Water Insoluble/Poorly SolubleThe free base is poorly soluble. The TFA salt form is expected to have higher water solubility.[1]
Aqueous Buffers (e.g., PBS) Insoluble/Poorly SolubleDilution from a stock in organic solvent is necessary. Prone to precipitation.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out the appropriate mass based on the compound's molecular weight.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C for a short period, with intermittent vortexing.

  • Visual Inspection: Visually confirm that all the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.

Visualizations

Signaling Pathway: Topoisomerase I Inhibition by this compound

CH0793076_Pathway cluster_nucleus Cell Nucleus Top1 Topoisomerase I Cleavable_Complex Top1-DNA Covalent Complex Top1->Cleavable_Complex creates single-strand break DNA Supercoiled DNA DNA->Top1 binds to Cleavable_Complex->DNA re-ligates (inhibited by this compound) Ternary_Complex Trapped Ternary Complex (Top1-DNA-CH0793076) CH0793076 This compound CH0793076->Cleavable_Complex binds & stabilizes Replication_Fork Replication Fork Ternary_Complex->Replication_Fork collision with DSB Double-Strand Breaks Replication_Fork->DSB leads to Cell_Death Apoptosis / Cell Cycle Arrest DSB->Cell_Death triggers

Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.

Experimental Workflow: Troubleshooting Solubility Issues

Solubility_Workflow Start Start: Poorly Soluble This compound Stock_Prep Prepare High-Concentration Stock in 100% DMSO Start->Stock_Prep Dilution Dilute Stock into Aqueous Medium Stock_Prep->Dilution Precipitate Precipitate Forms? Dilution->Precipitate Troubleshoot Troubleshooting Steps Precipitate->Troubleshoot Yes Success Clear Solution: Proceed with Experiment Precipitate->Success No Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Co_Solvent Increase Co-Solvent % Troubleshoot->Co_Solvent pH_Adjust Adjust pH (Slightly Acidic) Troubleshoot->pH_Adjust Sonication Use Sonication Troubleshoot->Sonication Lower_Conc->Dilution Co_Solvent->Dilution pH_Adjust->Dilution Sonication->Dilution

Caption: A logical workflow for addressing the solubility challenges of this compound.

References

Technical Support Center: Optimizing CH-0793076 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an optimal in vivo dosage for the novel small molecule inhibitor, CH-0793076. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the in vivo dosage for a new compound like this compound?

A1: The initial step is to conduct a thorough literature review for compounds with similar structures or mechanisms of action. This can provide a starting point for a dose-range finding (DRF) study. If no comparable data exists, in vitro cytotoxicity assays (e.g., IC50 determination in relevant cell lines) can offer a preliminary indication of the compound's potency. A common starting point for a DRF study is to test a wide range of doses, often spanning several orders of magnitude (e.g., 1, 10, 100 mg/kg).

Q2: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?

A2: Understanding the PK and PD profiles of this compound is crucial for effective dosing.

  • Pharmacokinetics (PK): This is what the body does to the drug. Key parameters include Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] These determine the drug's concentration in the plasma and target tissues over time.

  • Pharmacodynamics (PD): This is what the drug does to the body.[3][4] It describes the relationship between drug concentration and the observed effect (efficacy and toxicity).[3]

A pilot PK study to determine the half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound is highly recommended. This data will inform the dosing frequency required to maintain a therapeutic concentration at the target site.

Q3: What are suitable vehicle solutions for in vivo administration of small molecule inhibitors?

A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound and minimizing vehicle-induced toxicity. Common vehicles include:

  • Saline (0.9% NaCl): For water-soluble compounds.

  • PBS (Phosphate-Buffered Saline): Similar to saline, buffered to a physiological pH.

  • DMSO (Dimethyl Sulfoxide): A powerful solvent, but can have its own biological effects and toxicity. It is often used in combination with other vehicles, and the final concentration of DMSO should be kept low (typically <10%).

  • Tween 80/Ethanol/Saline: A common formulation for poorly soluble compounds. The percentage of each component should be optimized to ensure solubility and minimize toxicity.

  • Corn oil or other triglycerides: For highly lipophilic compounds administered orally or via intraperitoneal injection.

It is essential to test the solubility and stability of this compound in the chosen vehicle before starting animal studies. A vehicle control group must always be included in your experiments.

Q4: How should I design and execute a dose-range finding (DRF) study?

A4: A DRF study, also known as a maximum tolerated dose (MTD) study, is a critical first step in your in vivo experiments.

Objective: To identify a range of doses that are well-tolerated by the animals and to observe any preliminary signs of efficacy.

Typical Design:

  • Use a small number of animals per group (e.g., 3-5).

  • Test a wide range of doses (e.g., 1, 5, 10, 50, 100 mg/kg).

  • Administer the compound daily for a short period (e.g., 5-14 days).

  • Include a vehicle control group.

Parameters to Monitor:

  • Mortality: The most critical endpoint.

  • Body Weight: A sensitive indicator of general health. A loss of more than 15-20% of initial body weight is a common endpoint.

  • Clinical Signs of Toxicity: Observe for changes in posture, activity, grooming, and any signs of distress.

  • Food and Water Intake: Can indicate adverse effects.

The results of the DRF study will inform the dose levels for your subsequent efficacy studies.

Q5: What are the common signs of toxicity that I should monitor for in my animal models?

A5: Careful monitoring for signs of toxicity is essential for animal welfare and data integrity. Key indicators include:

  • Systemic: Weight loss, lethargy, ruffled fur, hunched posture, dehydration.

  • Gastrointestinal: Diarrhea, constipation, decreased food and water intake.

  • Neurological: Tremors, seizures, abnormal gait.

  • Injection site: Redness, swelling, or necrosis.

At the end of the study, a gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, etc.) can provide valuable information on organ-specific toxicities.[5]

Q6: How do I transition from a dose-range finding study to a full-scale efficacy study?

A6: Once you have identified a range of well-tolerated doses from your DRF study, you can design an efficacy study.

Key Considerations for Efficacy Study Design:

  • Dose Selection: Choose at least 2-3 doses below the MTD that were well-tolerated in the DRF study. Including a dose that showed some biological effect without significant toxicity is ideal.

  • Group Size: Use a larger number of animals per group (typically 8-15) to achieve statistical power.

  • Treatment Schedule: The dosing frequency (e.g., once daily, twice daily) should be based on the compound's pharmacokinetic profile.

  • Duration: The study duration should be sufficient to observe a significant therapeutic effect.

  • Endpoints: Clearly define the primary and secondary endpoints (e.g., tumor volume, survival, biomarker modulation).

Troubleshooting Guide

Issue: I am not observing any efficacy at the tested doses of this compound.

  • Possible Cause 1: Insufficient Drug Exposure.

    • Solution: Conduct a pilot PK study to determine if the compound is reaching the target tissue at a sufficient concentration. The dosing regimen may need to be adjusted (e.g., higher dose, more frequent administration).

  • Possible Cause 2: Poor Bioavailability.

    • Solution: Consider a different route of administration (e.g., intravenous instead of oral) or reformulate the compound to improve its solubility and absorption.

  • Possible Cause 3: Inappropriate Animal Model.

    • Solution: Ensure that the target of this compound is expressed and functional in your chosen animal model.

Issue: I am observing high toxicity and mortality in the treated groups, even at low doses.

  • Possible Cause 1: Off-Target Effects.

    • Solution: The compound may be hitting unintended targets.[6][7][8][9][10] In vitro profiling against a panel of kinases or receptors can help identify potential off-target activities.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: Ensure that the vehicle itself is not causing toxicity. Always include a vehicle-only control group. You may need to explore alternative, less toxic vehicle formulations.

  • Possible Cause 3: Rapid Compound Metabolism to a Toxic Metabolite.

    • Solution: Metabolite identification studies can help determine if toxic byproducts are being generated.

Issue: There is high variability in the responses of animals within the same treatment group.

  • Possible Cause 1: Inconsistent Dosing.

    • Solution: Ensure accurate and consistent administration of the compound. For oral gavage, for example, ensure the compound is delivered to the stomach and not the lungs.

  • Possible Cause 2: Animal Health and Husbandry.

    • Solution: Ensure that all animals are healthy at the start of the study and that housing conditions are consistent. Stress can impact experimental outcomes.

  • Possible Cause 3: Compound Instability.

    • Solution: Confirm the stability of your dosing solution over the course of the experiment.

Issue: My compound, this compound, is precipitating in the vehicle solution.

  • Possible Cause 1: Poor Solubility.

    • Solution: You may need to try a different vehicle or combination of co-solvents. Sonication or gentle heating can sometimes help to dissolve the compound, but stability under these conditions must be verified.

  • Possible Cause 2: Temperature Effects.

    • Solution: Some compounds may precipitate out of solution when cooled. Prepare dosing solutions fresh daily and store them at an appropriate temperature.

Data Presentation: Templates for Your Experiments

The following tables are provided as templates for you to organize and present your experimental data for this compound.

Table 1: Dose-Range Finding (DRF) Study Design and Observations for this compound

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationDosing FrequencyMean Body Weight Change (%)Clinical Signs of ToxicityNumber of Survivors
Vehicle Control5e.g., POe.g., QD
15e.g., POe.g., QD
105e.g., POe.g., QD
505e.g., POe.g., QD
1005e.g., POe.g., QD

Table 2: Pharmacokinetic Parameters of this compound in Mice (Example)

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t½ (h)
10IV
50PO

Table 3: Efficacy Study Design and Results for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Number of AnimalsMean Tumor Volume at Day X (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-100
This compound2510
This compound5010
Positive Control10

Experimental Protocols

Protocol 1: Preparation of a Standard Vehicle Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • In a sterile conical tube, add the required volume of DMSO.

  • Slowly add the required volume of PEG300 and vortex to mix.

  • Add the required volume of Tween 80 and vortex thoroughly.

  • Add the required volume of sterile saline and vortex until a clear, homogeneous solution is formed.

  • Warm the solution to 37°C if necessary to aid in dissolving the compound.

  • Prepare this vehicle fresh for each day of dosing.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Properly restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe.

  • Slowly inject the dosing solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors CH0793076 This compound CH0793076->MEK Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow Start Start In_Vitro_Potency Determine In Vitro Potency (e.g., IC50) Start->In_Vitro_Potency DRF_Study Dose-Range Finding (DRF) Study (Maximum Tolerated Dose) In_Vitro_Potency->DRF_Study PK_Study Pharmacokinetic (PK) Study (t½, Cmax, Tmax) DRF_Study->PK_Study Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study PD_Biomarker_Analysis Pharmacodynamic (PD) Biomarker Analysis Efficacy_Study->PD_Biomarker_Analysis Optimal_Dose Optimal In Vivo Dose PD_Biomarker_Analysis->Optimal_Dose

Caption: General experimental workflow for in vivo dose optimization.

Troubleshooting_Tree Problem In Vivo Study Issue No_Efficacy No Efficacy Observed Problem->No_Efficacy High_Toxicity High Toxicity Observed Problem->High_Toxicity High_Variability High Variability in Data Problem->High_Variability Check_PK Check Pharmacokinetics No_Efficacy->Check_PK Check_Vehicle Check Vehicle Toxicity High_Toxicity->Check_Vehicle Check_Dosing_Procedure Review Dosing Procedure High_Variability->Check_Dosing_Procedure

Caption: Decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: Overcoming CH-0793076 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH-0793076, a potent topoisomerase I inhibitor.

Introduction to this compound

This compound is a hexacyclic camptothecin analog that functions as a powerful inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. It is the active metabolite of the water-soluble prodrug TP300. A key feature of this compound is its efficacy against cancer cells that overexpress the Breast Cancer Resistance Protein (BCRP/ABCG2), a common mechanism of resistance to other topoisomerase I inhibitors like irinotecan and topotecan.

Quantitative Data Summary

The following table summarizes the inhibitory and antiproliferative activities of this compound.

ParameterValueCell Line/SystemNotes
Topoisomerase I Inhibition (IC50) 2.3 µMPurified human topoisomerase IRepresents the concentration required to inhibit 50% of the enzyme's activity in a cell-free assay.
Antiproliferative Activity (IC50) 0.18 nMPC-6/pRC cellsParental lung carcinoma cell line with low BCRP expression.
Antiproliferative Activity (IC50) 0.35 nMPC-6/BCRP cellsLung carcinoma cell line engineered to overexpress BCRP.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

CH-0793076_Mechanism_of_Action Mechanism of Action of this compound This compound This compound Cleavable Complex Cleavable Complex This compound->Cleavable Complex Stabilizes Topoisomerase I Topoisomerase I DNA DNA Topoisomerase I->DNA Binds and creates transient nicks Topoisomerase I->Cleavable Complex DNA->Cleavable Complex DNA Replication/Transcription DNA Replication/Transcription DNA->DNA Replication/Transcription Relaxation allows progression Single-Strand Breaks Single-Strand Breaks Cleavable Complex->Single-Strand Breaks Prevents re-ligation Double-Strand Breaks Double-Strand Breaks DNA Replication/Transcription->Double-Strand Breaks Collision with stalled complex Apoptosis Apoptosis Double-Strand Breaks->Apoptosis Induces

Caption: Mechanism of this compound action on Topoisomerase I and DNA.

BCRP-Mediated Drug Efflux

BCRP_Mediated_Efflux BCRP-Mediated Drug Efflux cluster_cell Cancer Cell BCRP BCRP Transporter Drug_Out Drug BCRP->Drug_Out Efflux Drug_In Drug (e.g., Topotecan) Drug_In->BCRP Binds to transporter Extracellular Extracellular Drug_Out->Extracellular Extracellular->Drug_In Diffusion

Caption: BCRP transporter actively effluxes drugs from the cancer cell.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Investigating this compound Resistance Start Develop Resistant Cell Line IC50 Determine IC50 (MTT Assay) Start->IC50 Topoisomerase_Activity Topoisomerase I Activity Assay Start->Topoisomerase_Activity BCRP_Expression Assess BCRP Expression (Western Blot, Flow Cytometry) Start->BCRP_Expression TOP1_Sequencing Sequence TOP1 Gene Start->TOP1_Sequencing DNA_Damage Assess DNA Damage Response (γH2AX staining) Start->DNA_Damage Analysis Analyze Data IC50->Analysis Topoisomerase_Activity->Analysis Efflux_Assay Drug Efflux Assay (Rhodamine 123) BCRP_Expression->Efflux_Assay BCRP_Expression->Analysis Efflux_Assay->Analysis TOP1_Sequencing->Analysis DNA_Damage->Analysis Conclusion Identify Resistance Mechanism Analysis->Conclusion

Caption: A logical workflow for identifying this compound resistance mechanisms.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Issue Possible Cause Recommended Solution
High variability between replicate wells - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete dissolution of formazan crystals- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outermost wells of the plate.- Ensure complete dissolution of formazan crystals by gentle agitation and visual inspection.
IC50 value is unexpectedly high - Development of resistance- Incorrect drug concentration- Cell seeding density is too high- Confirm with other assays (see experimental workflow).- Verify stock solution concentration and serial dilutions.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
No dose-response observed - Drug is inactive- Assay is not sensitive enough- Incubation time is too short- Check the age and storage of the drug stock.- Use a more sensitive viability assay (e.g., CellTiter-Glo).- Increase the duration of drug exposure.
Topoisomerase I Activity Assays (DNA Relaxation Assay)
Issue Possible Cause Recommended Solution
No DNA relaxation in the positive control (enzyme only) - Inactive topoisomerase I enzyme- Incorrect buffer composition- Use a fresh aliquot of enzyme and ensure proper storage at -80°C.- Verify the concentration and pH of all buffer components.
Smearing of DNA bands on the agarose gel - Nuclease contamination- Gel electrophoresis issues- Use sterile, nuclease-free reagents and tips.- Ensure the gel is properly polymerized and run at an appropriate voltage.
Inconsistent inhibition by this compound - Inaccurate drug dilution- Presence of interfering substances in the drug solvent- Prepare fresh serial dilutions for each experiment.- Include a solvent control to check for inhibitory effects of the vehicle (e.g., DMSO).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to this compound. What are the most likely mechanisms?

A1: While this compound is effective against cells overexpressing BCRP, resistance can still emerge through several mechanisms:

  • Alterations in Topoisomerase I:

    • Mutations: Mutations in the TOP1 gene can alter the drug-binding site, reducing the affinity of this compound for the topoisomerase I-DNA complex.

    • Downregulation of Expression: A decrease in the cellular levels of topoisomerase I protein reduces the number of available drug targets.

  • Upregulation of other ABC transporters: While BCRP is a major efflux pump for some topoisomerase I inhibitors, other transporters like MDR1 (P-glycoprotein) could potentially be upregulated and contribute to reduced intracellular drug accumulation.

  • Altered DNA Damage Response: Cancer cells can enhance their DNA repair pathways to more efficiently mend the DNA strand breaks caused by this compound, leading to increased cell survival.

Q2: How can I determine if my resistant cells are overexpressing an efflux pump like BCRP?

A2: You can assess BCRP expression and function through a combination of techniques:

  • Western Blotting: This method allows you to quantify the total cellular protein levels of BCRP.

  • Flow Cytometry: Using a fluorescently-labeled antibody against BCRP, you can measure its expression on the cell surface.

  • Drug Efflux Assay: Functional assays, such as the Rhodamine 123 efflux assay, can measure the activity of efflux pumps. Increased efflux of the fluorescent substrate, which can be inhibited by a known BCRP inhibitor, indicates increased pump activity.

Q3: What is the purpose of the prodrug TP300?

A3: TP300 is a water-soluble prodrug that is converted to the active compound, this compound, under physiological conditions. This approach can improve the drug's pharmacokinetic properties, such as solubility and stability in circulation, potentially leading to better drug delivery to the tumor site.

Q4: Are there strategies to overcome resistance to this compound?

A4: Yes, several strategies can be explored, depending on the mechanism of resistance:

  • Combination Therapy: If resistance is due to an altered DNA damage response, combining this compound with inhibitors of key DNA repair proteins (e.g., PARP inhibitors) may restore sensitivity.

  • Targeting Efflux Pumps: If resistance is mediated by a different efflux pump, co-administration of an inhibitor specific to that transporter could increase intracellular this compound levels.

  • Alternative Topoisomerase Inhibitors: If resistance is due to a specific mutation in topoisomerase I, other inhibitors that bind to a different site on the enzyme might still be effective.

Detailed Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

Objective: To measure the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M NaCl, 10 mM EDTA, 50% glycerol)

  • This compound

  • Stop buffer/loading dye (e.g., 1% SDS, 50% glycerol, 0.05% bromophenol blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing:

      • 1 µL 10x Topoisomerase I reaction buffer

      • 1 µL supercoiled DNA (0.5 µg/µL)

      • 1 µL of this compound at various concentrations (or solvent control)

      • Nuclease-free water to a final volume of 9 µL.

  • Enzyme Addition:

    • Add 1 µL of human Topoisomerase I enzyme to each reaction tube.

  • Incubation:

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel until the supercoiled and relaxed DNA forms are well separated.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Analysis:

    • Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band at increasing concentrations of this compound.

Western Blot for BCRP Expression

Objective: To determine the protein level of BCRP in cancer cells.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BCRP

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against BCRP and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the BCRP signal to the loading control to compare expression levels between sensitive and resistant cells.

Technical Support Center: Troubleshooting CH-0793076 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of the small molecule CH-0793076 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A1: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is critical to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing a precipitate in my frozen this compound stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is unsuitable for cryogenic storage.[1] To address this, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate for your storage temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]

Q3: My experimental results with this compound are inconsistent, showing a loss of activity over time. What could be the cause?

A3: A gradual loss of activity suggests that this compound is degrading in your experimental solution.[2] The primary causes for the degradation of small molecules in solution are chemical instability (e.g., hydrolysis, oxidation) and photodegradation.[2] It is recommended to perform a stability assessment to understand the degradation pathway.

Q4: Can the type of storage container affect the stability of this compound?

A4: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adsorb to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The pH of a solution can significantly influence the stability of a compound.[3][4] Many compounds are susceptible to acid or base-catalyzed hydrolysis, which can lead to degradation.[5][6] It is crucial to determine the optimal pH range for this compound and use buffers to maintain it during experiments.[4][7]

Troubleshooting Guide for this compound Degradation

If you suspect this compound is degrading, follow this systematic approach to identify the cause and find a solution.

Step 1: Visual Inspection

  • Appearance: Check for any color change, cloudiness, or precipitate formation in your stock and working solutions.[1][2]

  • Action: If any of these are observed, do not proceed with the experiment. Prepare a fresh solution and reassess.

Step 2: Review Storage and Handling Procedures

  • Temperature: Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C for stock solutions) to minimize thermal degradation.[1][8]

  • Light Exposure: Protect the solution from light by using amber vials or wrapping containers in foil, as light can cause photodegradation.[1][9]

  • Oxygen Exposure: If the compound is sensitive to oxidation, purge the vial's headspace with an inert gas like argon or nitrogen before sealing.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.[1]

Step 3: Perform a Forced Degradation Study

  • Purpose: To intentionally degrade the compound under controlled stress conditions to identify potential degradation pathways and products.[10][11] This helps in developing a stability-indicating analytical method.[12]

  • Conditions: Expose this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[10][12]

Step 4: Analyze for Degradation Products

  • Method: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify any degradation products.[13][14][15]

  • Interpretation: The appearance of new peaks or a decrease in the area of the parent compound's peak over time indicates degradation.

Step 5: Implement Corrective Actions

  • Based on the findings from the above steps, adjust your experimental protocol. This may include changing the solvent, buffering the pH, protecting the solution from light, or preparing fresh solutions for each experiment.

Data Presentation: Summarizing Stability Data

When assessing the stability of this compound, it is crucial to present the quantitative data in a clear and structured format. The following table is an example of how to summarize data from a stability study.

Table 1: Stability of this compound under Different Conditions

ConditionTime (hours)% Remaining this compoundDegradation Products Detected
Control (4°C, Dark) 0100%None
2499.5%None
4899.2%None
37°C, Dark 0100%None
2492.1%D1
4885.3%D1, D2
Room Temp, Light 0100%None
2475.6%D3
4858.9%D3, D4
0.1 M HCl 0100%None
2465.4%D5
4842.1%D5, D6
0.1 M NaOH 0100%None
2450.2%D7
4828.7%D7, D8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.[10][11]

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber[16]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare working solutions by diluting the stock solution in different aqueous buffers or solvents to a final concentration of 100 µM.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a working solution.

    • Base Hydrolysis: Add 0.1 M NaOH to a working solution.

    • Oxidative Degradation: Add 3% H₂O₂ to a working solution.[17]

    • Thermal Degradation: Incubate a working solution at 60°C.

    • Photodegradation: Expose a working solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[16][18] A dark control sample should be run in parallel.[19]

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and detect degradation products.

Instrumentation:

  • HPLC system with a C18 column

  • UV or Photodiode Array (PDA) detector[13]

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. The gradient should be optimized to achieve good separation between the parent compound and its degradants.

Procedure:

  • Sample Preparation: Dilute the aliquots from the forced degradation study with the mobile phase.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas of this compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Degradation Suspected visual Visual Inspection (Color change, Precipitate) start->visual storage Review Storage & Handling (Temp, Light, O2, Freeze-Thaw) visual->storage forced_degradation Perform Forced Degradation Study storage->forced_degradation analysis Analyze by HPLC/LC-MS forced_degradation->analysis identify_cause Identify Cause of Degradation analysis->identify_cause identify_cause->storage Cause Unclear corrective_action Implement Corrective Actions (Change solvent, Adjust pH, etc.) identify_cause->corrective_action Cause Identified end Problem Resolved corrective_action->end

Caption: A flowchart for troubleshooting this compound degradation.

G cluster_1 Factors Affecting Compound Stability compound This compound Stability temp Temperature compound->temp Thermal Degradation light Light Exposure compound->light Photodegradation ph pH compound->ph Hydrolysis oxygen Oxygen compound->oxygen Oxidation solvent Solvent compound->solvent Solubility/Reactivity

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Synthesis of CH-0793076

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of CH-0793076, a potent hexacyclic camptothecin analog and topoisomerase I inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a hexacyclic camptothecin analog, is typically achieved through a convergent synthesis strategy. The key step involves the Friedländer annulation, which is a condensation reaction between a substituted 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive methylene group adjacent to a carbonyl functionality. In the context of this compound, this generally involves the condensation of a complex tricyclic ketone with a bicyclic amino ketone.

Q2: What are the primary precursors for the synthesis of this compound?

A2: The synthesis of this compound requires two key precursors:

  • A tricyclic pyrano-indolizine ketone: This core structure contains the D and E rings of the camptothecin framework.

  • A bicyclic amino ketone: This fragment provides the A and B rings with the necessary substitution pattern for this compound.

The specific structures of these precursors are determined by the final structure of this compound.

Q3: What are the most critical steps in the synthesis of this compound?

A3: The most critical steps are:

  • Synthesis of the tricyclic and bicyclic precursors: The overall yield and purity of the final product are highly dependent on the successful synthesis of these advanced intermediates.

  • The Friedländer condensation: This is the key bond-forming reaction that assembles the hexacyclic core. Reaction conditions for this step must be carefully optimized to maximize yield and minimize side-product formation.

  • Purification of the final compound: Due to the complexity of the molecule and potential for side reactions, purification can be challenging and may require multiple chromatographic steps.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the Friedländer condensation step 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Presence of impurities in the starting materials.1. Increase reaction time or consider a higher boiling point solvent. 2. Optimize the reaction temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to degradation. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Ensure the purity of both the tricyclic ketone and the bicyclic amino ketone precursors through rigorous purification before the condensation step.
Formation of multiple side products 1. Self-condensation of the tricyclic ketone. 2. Competing side reactions of the amino ketone. 3. Incorrect reaction conditions (e.g., wrong catalyst, temperature).1. Use a stoichiometric amount or a slight excess of the amino ketone to favor the desired reaction. 2. Protect sensitive functional groups on the amino ketone that may not be stable under the reaction conditions. 3. Screen different acid or base catalysts and solvents to find the optimal conditions for the desired transformation.
Difficulty in purifying the final product 1. Presence of closely related impurities or isomers. 2. Poor solubility of the product. 3. The product is unstable on the stationary phase during chromatography.1. Employ high-performance liquid chromatography (HPLC) with different stationary and mobile phases to achieve better separation. 2. Use a solvent system in which the product is more soluble for purification. It may be necessary to use a combination of solvents. Consider techniques like trituration or recrystallization if applicable. 3. Use a less reactive stationary phase (e.g., deactivated silica) or perform the chromatography at a lower temperature.
Inconsistent reaction outcomes 1. Variability in the quality of reagents or solvents. 2. Reaction is sensitive to moisture or air. 3. Inconsistent heating or stirring.1. Use high-purity, anhydrous solvents and fresh reagents. 2. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. 3. Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Representative Protocol for Friedländer Condensation for Hexacyclic Camptothecin Analogs

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the bicyclic amino ketone (1.0 equivalent) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Addition of Second Precursor: Add the tricyclic ketone (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to 180-250 °C under an inert atmosphere (e.g., nitrogen). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient to afford the desired hexacyclic camptothecin analog.

Visualizations

experimental_workflow cluster_precursors Precursor Synthesis cluster_condensation Key Condensation Step cluster_purification Purification and Analysis Bicyclic_Amino_Ketone Synthesis of Bicyclic Amino Ketone Friedlander_Condensation Friedländer Annulation Bicyclic_Amino_Ketone->Friedlander_Condensation Tricyclic_Ketone Synthesis of Tricyclic Pyrano-indolizine Ketone Tricyclic_Ketone->Friedlander_Condensation Workup Aqueous Work-up and Extraction Friedlander_Condensation->Workup Crude Product Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions Start->Side_Reactions Purification_Issues Purification Issues Start->Purification_Issues Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete_Reaction->Optimize_Conditions Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity Side_Reactions->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Modify_Purification Modify Purification Technique (HPLC, etc.) Purification_Issues->Modify_Purification

Caption: Troubleshooting logic for synthesis of this compound.

minimizing CH-0793076-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topoisomerase I inhibitor, CH-0793076. The information is designed to help minimize this compound-induced cytotoxicity in normal cells during pre-clinical experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Excessive Cytotoxicity in Normal Cell Lines Compared to Cancer Cell Lines

  • Question: My in vitro experiments are showing high levels of cell death in my normal/non-cancerous cell lines, sometimes even exceeding the cytotoxicity observed in my cancer cell lines. What could be the cause and how can I address this?

  • Answer: Several factors could contribute to this observation:

    • High Proliferation Rate of Normal Cells: Some immortalized "normal" cell lines can have high proliferation rates, making them more susceptible to S-phase specific drugs like topoisomerase I inhibitors. It is crucial to characterize the doubling time of your normal cell lines and compare it to your cancer cell lines.

    • p53 Status: Normal cells with a functional p53 pathway should undergo cell cycle arrest in response to DNA damage, offering some protection. Ensure your normal cell line has a wild-type p53 status.

    • Drug Concentration and Exposure Time: The concentration of this compound and the duration of exposure are critical. High concentrations or prolonged exposure can overwhelm the DNA damage repair mechanisms even in normal cells.

    Troubleshooting Steps:

    • Titrate Drug Concentration: Perform a dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines to determine the optimal therapeutic window.

    • Optimize Exposure Time: Experiment with shorter exposure times followed by a drug-free recovery period to allow normal cells to repair DNA damage.

    • Consider a "Cyclotherapy" Approach: Pre-treat your cells with a p53-activating agent (e.g., Nutlin-3) to induce cell cycle arrest in normal cells before introducing this compound. This can selectively protect the non-proliferating normal cells.[1]

    • Use Co-culture Models: For a more physiologically relevant assessment, consider co-culture systems of cancer cells and normal cells (e.g., fibroblasts) to evaluate differential cytotoxicity.

Issue 2: How can I translate in vitro findings to in vivo models while minimizing systemic toxicity?

  • Question: I am planning to move to in vivo studies with this compound (or its prodrug, TP300). What are the expected toxicities in normal tissues and how can I mitigate them?

  • Answer: Based on clinical trial data for the prodrug TP300, the primary dose-limiting toxicities are hematological, specifically neutropenia and thrombocytopenia. Diarrhea was reported to be uncommon.

    Strategies to Mitigate In Vivo Toxicity:

    • Prodrug Strategy: The use of a prodrug like TP300 is itself a strategy to improve the therapeutic index.

    • Dosing Schedule: A "gapped-schedule" of administration, where there is a break between treatments, may allow for the recovery of normal tissues, particularly hematopoietic progenitor cells.

    • Combination Therapy: While combination with agents like PARP inhibitors can enhance anti-tumor efficacy, it may also increase toxicity. Careful dose adjustments and scheduling are necessary.

    • Supportive Care: In animal models, consider the use of growth factors (e.g., G-CSF) to support hematopoietic recovery if severe myelosuppression is observed.

Issue 3: My experimental results are inconsistent. What are the potential sources of variability?

  • Question: I am observing significant variability in cytotoxicity measurements between experiments. What should I check?

  • Answer: Consistency is key in cytotoxicity assays. Here are some potential sources of variability:

    • Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.

    • Drug Preparation: Prepare fresh stock solutions of this compound for each experiment and protect them from light if they are light-sensitive.

    • Assay Method: The choice of cytotoxicity assay (e.g., MTT, LDH release, real-time impedance-based) can influence results. Ensure the chosen method is appropriate for your experimental setup and that you are following the protocol precisely.

    • Biological Replicates: Always include multiple biological replicates for each experimental condition to account for inherent biological variability.

Quantitative Data Summary

The following table presents hypothetical, yet representative, IC50 values for this compound in a panel of cancer and normal cell lines. This data illustrates the concept of a therapeutic window, where a compound is more potent against cancer cells than normal cells. Note: This data is for illustrative purposes and should be experimentally determined for your specific cell lines of interest.

Cell LineCell Typep53 StatusDoubling Time (approx. hours)Hypothetical this compound IC50 (nM)Selectivity Index (Normal/Cancer)
Cancer Cell Lines
HCT116Colon CarcinomaWild-Type181513.3
SW620Colon CarcinomaMutant22258.0
MCF-7Breast AdenocarcinomaWild-Type24306.7
MDA-MB-231Breast AdenocarcinomaMutant38504.0
Normal Cell Lines
hTERT-RPE1Retinal Pigment EpithelialWild-Type28200-
MRC-5Fetal Lung FibroblastWild-Type72500-
  • Selectivity Index: Calculated as the IC50 in a normal cell line (e.g., hTERT-RPE1) divided by the IC50 in a cancer cell line. A higher selectivity index indicates a greater therapeutic window.

Experimental Protocols

1. Protocol for Determining Differential Cytotoxicity using a Co-culture Model

This protocol outlines a method to assess the selective cytotoxicity of this compound on cancer cells in the presence of normal fibroblasts.

  • Cell Lines and Reagents:

    • Cancer cell line (e.g., HCT116) expressing a fluorescent protein (e.g., GFP).

    • Normal fibroblast cell line (e.g., MRC-5).

    • This compound.

    • Appropriate cell culture medium and supplements.

    • Fluorescence microscope or high-content imaging system.

    • Cytotoxicity assay reagent (e.g., a non-fluorescent viability dye like DAPI or a resazurin-based reagent).

  • Methodology:

    • Seed normal fibroblasts in a 96-well plate and allow them to adhere and form a monolayer.

    • Once the fibroblast monolayer is established, seed the GFP-expressing cancer cells on top.

    • Allow the co-culture to stabilize for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the co-culture wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • After incubation, use a fluorescence microscope or high-content imager to count the number of viable GFP-positive cancer cells in each well.

    • To assess the viability of the normal fibroblasts, you can either:

      • Visually inspect the monolayer for signs of cytotoxicity.

      • Perform a total viability assay (e.g., with a resazurin-based reagent) and subtract the contribution from the cancer cells (if their number is known).

    • Calculate the IC50 of this compound for the cancer cells in the co-culture system.

2. Protocol for Assessing the Protective Effect of p53-induced Cell Cycle Arrest

This protocol describes how to test the "cyclotherapy" hypothesis for protecting normal cells.

  • Cell Lines and Reagents:

    • Normal cell line with wild-type p53 (e.g., hTERT-RPE1).

    • Cancer cell line with mutant or null p53 (e.g., SW620).

    • p53-activating agent (e.g., Nutlin-3).

    • This compound.

    • Reagents for cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

    • Cytotoxicity assay reagent.

  • Methodology:

    • Seed both normal and cancer cells in separate plates for cytotoxicity and cell cycle analysis.

    • Pre-treatment: Treat the cells with an appropriate concentration of the p53-activating agent (e.g., Nutlin-3) for a duration sufficient to induce cell cycle arrest in the normal cells (e.g., 24 hours). Include a vehicle control.

    • Cell Cycle Analysis: After pre-treatment, harvest a set of cells, fix them, stain with propidium iodide, and analyze by flow cytometry to confirm cell cycle arrest in the G1 phase for the normal cells.

    • This compound Treatment: To the remaining plates, add serial dilutions of this compound to both the pre-treated and non-pre-treated cells.

    • Incubate for the desired exposure time (e.g., 48 hours).

    • Cytotoxicity Assessment: Perform a cytotoxicity assay to determine the viability of both cell lines under all conditions.

    • Data Analysis: Compare the IC50 values of this compound in the presence and absence of the p53-activating agent for both the normal and cancer cell lines. A protective effect would be indicated by an increased IC50 for the normal cells with pre-treatment, while the IC50 for the cancer cells should remain largely unaffected.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 binds Cleavable_Complex Top1-DNA Cleavable Complex Top1->Cleavable_Complex creates single-strand break Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA re-ligates Stabilized_Complex Stabilized Cleavable Complex Cleavable_Complex->Stabilized_Complex CH0793076 This compound CH0793076->Cleavable_Complex traps DSB Double-Strand Break Stabilized_Complex->DSB leads to Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex collides with Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis start Seed Normal and Cancer Cell Lines pretreatment Optional Pre-treatment (e.g., p53 activator) start->pretreatment drug_addition Add Serial Dilutions of this compound pretreatment->drug_addition incubation Incubate for Defined Period (e.g., 48-72h) drug_addition->incubation viability_assay Perform Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay data_acquisition Measure Signal (e.g., Absorbance, Fluorescence) viability_assay->data_acquisition calculation Calculate IC50 and Selectivity Index data_acquisition->calculation

Caption: Workflow for assessing differential cytotoxicity.

References

CH-0793076 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

No information is publicly available for the experimental compound designated CH-0793076.

Our comprehensive search of scientific databases and public information repositories did not yield any specific data regarding "this compound." This suggests that the compound may be:

  • Proprietary and not yet publicly disclosed: Information may be limited to the developing organization.

  • An internal designation: The code "this compound" might be an internal identifier within a specific research institution or company.

  • An incorrect or outdated designation: There may be a typographical error in the compound's name.

To provide the requested technical support, including troubleshooting guides, FAQs, data tables, and visualizations, we require fundamental information about this compound, such as:

  • Target and Mechanism of Action: What is the biological target of the compound, and how does it exert its effects at a molecular level?

  • Signaling Pathway: Which cellular signaling pathway(s) does it modulate?

  • Experimental Applications: In what types of experiments is this compound typically used (e.g., cell-based assays, animal models)?

  • Known Sources of Variability: Are there any known issues with experimental reproducibility or factors that can influence the compound's activity?

  • Chemical Properties: What is the solvent for this compound? What is its stability in solution?

Without this foundational knowledge, creating accurate and helpful technical support documentation is not possible. We recommend consulting internal documentation or contacting the source of the compound for the necessary information.

General Guidance on Experimental Variability and Controls

While we cannot provide specific advice for this compound, we can offer general best practices for working with experimental compounds to minimize variability and ensure robust results.

Frequently Asked Questions (FAQs) - General Troubleshooting

Q1: My experimental results with a novel compound are inconsistent. What are the common sources of variability?

A1: Inconsistent results can arise from several factors. These can be broadly categorized as biological variability and technical variability.

  • Biological Variability:

    • Cell Line Integrity: Ensure cell lines are from a reputable source, regularly tested for mycoplasma, and used at a consistent passage number. Genetic drift can occur at high passage numbers, altering cellular responses.

    • Primary Cell Differences: If using primary cells, expect inherent variability between donors. It is crucial to use multiple donors to ensure the observed effects are not donor-specific.

    • Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of compound exposure can significantly impact results.

  • Technical Variability:

    • Compound Handling: Ensure the compound is properly dissolved and stored. Repeated freeze-thaw cycles can degrade the compound. Always prepare fresh dilutions from a stock solution for each experiment.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Calibrate pipettes regularly and use appropriate techniques.

    • Plate Effects: In multi-well plate assays, "edge effects" can occur where wells on the perimeter of the plate behave differently. To mitigate this, avoid using the outer wells for experimental samples or fill them with a buffer.

    • Reagent Consistency: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments to avoid lot-to-lot variability.

Q2: What are the essential controls for an in vitro experiment with a new compound?

A2: A well-controlled experiment is critical for interpreting your results accurately. Essential controls include:

  • Vehicle Control: This is the most critical control. It consists of treating cells with the same solvent used to dissolve the compound (e.g., DMSO) at the same final concentration. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to the compound or the vehicle. This provides a baseline for the health and behavior of the cells under normal culture conditions.

  • Positive Control: A known compound that elicits the expected biological response. This confirms that the assay is working correctly.

  • Negative Control: A compound known to be inactive in the assay. This helps to identify any non-specific effects.

General Experimental Workflow

Below is a generalized workflow for testing a new experimental compound in a cell-based assay.

Caption: General workflow for a cell-based compound screening experiment.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a generic signaling pathway and potential points of intervention for an inhibitory compound.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Experimental Compound (e.g., this compound) inhibitor->kinase1 Inhibits

Validation & Comparative

A Comparative Guide to CH-0793076 and Other Camptothecin Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel camptothecin analog CH-0793076 with other well-established and investigational camptothecin derivatives. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.

Introduction to Camptothecin and its Analogs

Camptothecin is a pentacyclic quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree. It exhibits potent anticancer activity by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] The inhibition of topoisomerase I by camptothecin and its analogs stabilizes the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cancer cell apoptosis.[2] Despite its promising antitumor activity, the clinical use of the parent compound was limited by its poor water solubility and adverse side effects.[3] This led to the development of numerous semi-synthetic and synthetic analogs with improved pharmacological properties, including the FDA-approved drugs topotecan and irinotecan.[4]

This compound: A Novel Hexacyclic Camptothecin Analog

This compound (also known as TP3076) is a novel, hexacyclic camptothecin analog that functions as a potent inhibitor of DNA topoisomerase I with a reported IC50 of 2.3 μM.[5] It is the active metabolite of the water-soluble prodrug TP300.[3][6] A key feature of this compound is its efficacy against cancer cells expressing the breast cancer resistance protein (BCRP), a transporter that can confer resistance to other anticancer drugs.[5]

Comparative Performance Data

This section presents a comparative analysis of this compound and other prominent camptothecin analogs based on available preclinical and clinical data.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 data for this compound and other camptothecin analogs across various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.

CompoundHCT-116 (Colon)HT-29 (Colon)A549 (Lung)MCF-7 (Breast)Topoisomerase I InhibitionReference(s)
This compound (TP3076) sub-nanomolarNot ReportedNot ReportedNot Reported2.3 µM[3][5]
SN-38 Not Reported8.8 nMNot ReportedNot ReportedNot Reported[7]
Topotecan Not Reported33 nMNot ReportedNot ReportedNot Reported[7]
Irinotecan Not Reported>100 nMNot ReportedNot ReportedNot Reported[7]
Camptothecin Not Reported10 nMNot ReportedNot ReportedNot Reported[7]
9-Aminocamptothecin (9-AC) Not Reported19 nMNot ReportedNot ReportedNot Reported[7]

Note: A Phase I study of the prodrug TP300 reported that its active metabolites, TP3076 (this compound) and TP3011, are equipotent to SN-38 and have IC50 values in the sub-nanomolar range in HCT-116 colorectal cancer cells in vitro.[3]

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the antitumor activity of novel compounds in a living organism. While specific in vivo efficacy data for this compound in xenograft models was not available in the public domain at the time of this review, a Phase I clinical trial of its prodrug, TP300, showed that six patients with advanced solid tumors (five of whom had previously received irinotecan) had stable disease for 1.5 to 5 months.[6]

For other camptothecin analogs, numerous in vivo studies have demonstrated their antitumor activity in various xenograft models.[8] For instance, preclinical studies have shown significant tumor growth inhibition with topotecan and irinotecan in a variety of tumor models.[2]

Pharmacokinetics

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug. A Phase I clinical trial of TP300 provided key pharmacokinetic insights into its active metabolite, this compound.[6] The study found that the area under the curve (AUC) and maximum concentration (Cmax) of this compound increased proportionately with the dose of TP300 administered.[6] Notably, the AUC of this compound at the maximum tolerated dose of TP300 was substantially greater than that of SN-38 (the active metabolite of irinotecan).[6] This suggests a potential pharmacokinetic advantage for this compound.[6]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for camptothecin and its analogs is the inhibition of topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, which in turn causes DNA strand breaks. These DNA lesions trigger a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).

Topoisomerase_I_Inhibition_Pathway Topoisomerase I Inhibition Pathway CPT Camptothecin Analogs (e.g., this compound) Stabilized_Complex Stabilized Ternary Complex (CPT-Top1-DNA) CPT->Stabilized_Complex Binds to Top1_DNA Topoisomerase I-DNA Cleavage Complex Top1_DNA->Stabilized_Complex Stabilizes Replication_Fork DNA Replication Fork DSB Double-Strand DNA Breaks Replication_Fork->DSB Collision with Stabilized Complex DDR DNA Damage Response (ATM/ATR, p53 activation) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of camptothecin-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for assessing cell viability.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells to ~80% confluency Harvest 2. Harvest and count cells Cell_Culture->Harvest Seed 3. Seed cells in 96-well plates and incubate overnight Harvest->Seed Treat 4. Treat cells with serial dilutions of camptothecin analogs Seed->Treat Incubate_Treat 5. Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT 6. Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_MTT 7. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent 8. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 9. Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_Viability 10. Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for determining in vitro cytotoxicity.
Topoisomerase I DNA Cleavage Assay

This protocol outlines the steps to assess the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.

DNA_Cleavage_Assay_Workflow Topoisomerase I DNA Cleavage Assay Workflow cluster_prep Reaction Setup cluster_termination Reaction Termination cluster_analysis Analysis Prepare_Substrate 1. Prepare 3'-radiolabeled DNA substrate Mix_Components 2. Mix DNA substrate, Topoisomerase I, and test compound in reaction buffer Prepare_Substrate->Mix_Components Incubate 3. Incubate at 37°C Mix_Components->Incubate Stop_Reaction 4. Stop reaction with SDS Incubate->Stop_Reaction Proteinase_K 5. Add Proteinase K Stop_Reaction->Proteinase_K Electrophoresis 6. Denaturing polyacrylamide gel electrophoresis Proteinase_K->Electrophoresis Autoradiography 7. Autoradiography Electrophoresis->Autoradiography Analyze_Bands 8. Analyze DNA cleavage bands Autoradiography->Analyze_Bands

Workflow for Topoisomerase I DNA cleavage assay.
In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of camptothecin analogs in a subcutaneous xenograft mouse model.[7][9]

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Cell_Implantation 1. Subcutaneously implant human cancer cells into immunodeficient mice Tumor_Growth 2. Monitor tumor growth Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration 4. Administer camptothecin analog or vehicle control Randomization->Drug_Administration Measure_Tumor 5. Measure tumor volume and body weight regularly Drug_Administration->Measure_Tumor Endpoint 6. Euthanize mice at endpoint (e.g., tumor size limit) Measure_Tumor->Endpoint Analyze_Data 7. Analyze tumor growth inhibition Endpoint->Analyze_Data

Workflow for in vivo xenograft efficacy studies.

Conclusion

This compound is a promising novel camptothecin analog with potent topoisomerase I inhibitory activity and effectiveness against BCRP-expressing resistant cells.[5] Pharmacokinetic data from a Phase I trial of its prodrug, TP300, suggest a potential advantage over irinotecan in terms of drug exposure.[6] While direct comparative in vitro cytotoxicity and in vivo efficacy data for this compound are limited in the public domain, its equipotency to SN-38 in HCT-116 cells is a strong indicator of its potential.[3] Further preclinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to other camptothecin analogs. This guide provides a foundation for researchers to design and interpret future studies aimed at advancing this and other novel topoisomerase I inhibitors for cancer therapy.

References

A Comparative Efficacy Analysis of Topoisomerase I Inhibitors: CH-0793076 and SN-38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potent topoisomerase I inhibitors, CH-0793076 and SN-38. While both compounds share a common mechanism of action, the extent of publicly available preclinical data varies significantly. This document summarizes the existing experimental findings for both agents to facilitate an informed understanding of their anti-cancer potential.

Mechanism of Action: Targeting Topoisomerase I

Both this compound and SN-38 exert their cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. These inhibitors stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized complex leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition_Pathway cluster_0 DNA Replication/Transcription cluster_1 Inhibitor Action cluster_2 Cellular Consequences Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Single-strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Inhibitor This compound / SN-38 Inhibitor->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB DNA Double-Strand Breaks Replication_Fork_Collision->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of Topoisomerase I inhibitors.

This compound (TP3076) Efficacy

This compound, a hexacyclic camptothecin analog, is the active metabolite of the prodrug TP300. While detailed preclinical data on its efficacy is not widely available in the public domain, a Phase I clinical trial of its prodrug, TP300, has provided some insights into its potency.

The study concluded that this compound (referred to as TP3076) and its active metabolite, TP3011, are equi-potent with SN-38 [1]. This suggests that this compound likely exhibits a similar potent anti-cancer activity profile to SN-38. The trial also highlighted a potential pharmacokinetic advantage for TP3076, with its area under the curve (AUC) at the maximum tolerated dose (MTD) being substantially greater than that of SN-38[1]. Further preclinical studies are needed to provide a direct quantitative comparison of its efficacy against various cancer cell lines.

One known piece of quantitative data is its ability to inhibit the topoisomerase I enzyme directly, with a reported IC50 of 2.3 μM . It has also been noted to be efficacious against cells expressing the breast cancer resistance protein (BCRP), a known drug efflux pump.

SN-38 Efficacy

SN-38 is the highly potent active metabolite of the widely used chemotherapeutic agent irinotecan. Its anti-cancer efficacy has been extensively studied and documented in a broad range of preclinical models.

In Vitro Cytotoxicity

SN-38 demonstrates potent cytotoxic activity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar to low micromolar range, highlighting its significant potency.

Cell LineCancer TypeIC50 of SN-38 (µM)
HT-29Colon Cancer0.0088 - 0.08
HCT116Colon Cancer0.0034 - 0.04
SW620Colon Cancer~0.02
C-26Murine Colon Carcinoma~10.168
SKOV-3Ovarian Cancer0.032 (as µg/mL)
MCF-7Breast Cancer0.031 - 0.708
BCap37Breast Cancer0.30 (as µg/mL)
HT1080Fibrosarcoma0.046 - 0.111
HepG2Hepatocellular Carcinoma0.076 - 0.683
KBCervical Cancer1.61 (as µg/mL)

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

In Vivo Efficacy

Preclinical studies in animal models have consistently demonstrated the significant anti-tumor activity of SN-38.

Animal ModelCancer TypeDosing RegimenTumor Growth Inhibition
Murine Leukemia (P388)Leukemia5.5 mg/kg (i.v. x 5)100% survival
Human Pancreatic (Capan-1) XenograftPancreatic Cancer4 mg/kg (i.v. x 5)65%
Human Pancreatic (Capan-1) XenograftPancreatic Cancer8 mg/kg (i.v. x 5)98%
Human Neuroblastoma XenograftNeuroblastoma1x every other week for 4 weeksEquivalent to irinotecan 5x per week for 4 weeks

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like this compound and SN-38 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation_1 2. Allow cells to adhere overnight Cell_Seeding->Incubation_1 Drug_Treatment 3. Treat cells with varying concentrations of inhibitor Incubation_1->Drug_Treatment Incubation_2 4. Incubate for a specified period (e.g., 72 hours) Drug_Treatment->Incubation_2 MTT_Addition 5. Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 6. Incubate to allow formazan crystal formation MTT_Addition->Incubation_3 Solubilization 7. Solubilize formazan crystals (e.g., with DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis

Workflow for an in vitro cytotoxicity (MTT) assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are plated at a specific density in 96-well microplates and incubated overnight to allow for attachment.

  • Compound Addition: The cells are then treated with a serial dilution of the test compound (this compound or SN-38) and incubated for a defined period (typically 72 hours).

  • MTT Reagent: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.

Conclusion

Both this compound and SN-38 are highly potent inhibitors of topoisomerase I. SN-38's efficacy is well-established through extensive preclinical data, demonstrating significant in vitro cytotoxicity across numerous cancer cell lines and robust in vivo anti-tumor activity.

While direct and comprehensive preclinical efficacy data for this compound is less accessible, the available information suggests it possesses a potency comparable to that of SN-38. The findings from the clinical trial of its prodrug, TP300, hint at a potentially favorable pharmacokinetic profile for this compound. Further publication of preclinical studies on this compound is necessary to enable a more direct and quantitative comparison with SN-38. For researchers in the field, both molecules represent important scaffolds for the development of novel anti-cancer therapies targeting topoisomerase I.

References

Validation of CH-0793076 as a Topoisomerase I Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hexacyclic camptothecin analog, CH-0793076, with other established topoisomerase I (TOP1) inhibitors. The information presented is designed to aid researchers in evaluating the potential of this compound as a therapeutic agent.

Executive Summary

This compound is a potent, novel topoisomerase I inhibitor belonging to the camptothecin class of anticancer agents. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity. Notably, in human cancer xenograft models, this compound has shown in vivo antitumor activities superior to the widely used TOP1 inhibitor, irinotecan (CPT-11). Its in vitro antiproliferative activity is comparable to SN-38, the active metabolite of irinotecan. This guide provides a detailed overview of the available data on this compound, comparing it with other TOP1 inhibitors, and presents the experimental protocols used for its validation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Other TOP1 Inhibitors
CompoundCell LineIC50 (nM)Reference
This compound Data not available in public domainData not available in public domain(Data would be sourced from primary publication)
SN-38HT-29 (Colon)8.8[1]
CamptothecinHT-29 (Colon)10[1]
9-ACHT-29 (Colon)19[1]
TopotecanHT-29 (Colon)33[1]
CPT-11 (Irinotecan)HT-29 (Colon)>100[1]
Table 2: In Vivo Antitumor Efficacy of this compound vs. Irinotecan (CPT-11)
CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound Data not available in public domainData not available in public domainReported to be superior to CPT-11(Data would be sourced from primary publication)
CPT-11 (Irinotecan)Data not available in public domainData not available in public domainData not available in public domain(Data would be sourced from primary publication)

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is fundamental to confirming the direct inhibition of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA), and purified human topoisomerase I enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) or reference inhibitors to the reaction mixtures. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of TOP1 activity is determined by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or other TOP1 inhibitors for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Human Tumor Xenograft Study

This assay evaluates the antitumor efficacy of the compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, and a reference compound like irinotecan). Administer the treatments according to a predefined schedule and route (e.g., intravenous or oral).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualization

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Target_ID Target Identification (Topoisomerase I) TOP1_Assay Topoisomerase I Relaxation Assay Target_ID->TOP1_Assay Confirms direct inhibition Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) TOP1_Assay->Cytotoxicity_Assay Evaluates cellular effect Xenograft_Model Human Tumor Xenograft Model Cytotoxicity_Assay->Xenograft_Model Promising candidates move to in vivo Efficacy_Study Antitumor Efficacy Study Xenograft_Model->Efficacy_Study Evaluates in vivo activity Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Assesses safety profile TOP1_Inhibition_Pathway cluster_pathway Topoisomerase I Inhibition Signaling Pathway TOP1 Topoisomerase I Cleavage_Complex TOP1-DNA Cleavage Complex TOP1->Cleavage_Complex Creates transient nick DNA_Supercoiling DNA Supercoiling DNA_Supercoiling->TOP1 DNA_Relaxation DNA Relaxation Cleavage_Complex->DNA_Relaxation Re-ligation Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex CH0793076 This compound CH0793076->Stabilized_Complex Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DNA_Damage DNA Double-Strand Breaks Replication_Fork_Collision->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Comparative Efficacy of BCRP/ABCG2 Inhibitors in Modulating Chemotherapeutic Response

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of a representative Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, herein referred to as Compound X, in BCRP-positive and BCRP-negative cancer cell lines. The data and protocols presented are synthesized from established methodologies in the field of drug resistance.

Introduction to BCRP-Mediated Drug Resistance

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer.[1][2] BCRP is a transmembrane protein that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[2] This mechanism of resistance is a significant challenge in cancer therapy, often leading to treatment failure.[1] BCRP is expressed in various normal tissues, where it contributes to the absorption, distribution, and elimination of drugs and xenobiotics.[2] However, its overexpression in tumor cells is frequently associated with resistance to common anticancer drugs such as mitoxantrone, topotecan, and SN-38.[2][3]

The development of BCRP inhibitors aims to reverse this resistance by blocking the efflux pump, thereby restoring the sensitivity of cancer cells to chemotherapeutic agents. This guide examines the differential efficacy of a hypothetical BCRP inhibitor, Compound X, in cell lines with and without BCRP expression.

Efficacy of Compound X in BCRP-Positive vs. BCRP-Negative Cells

The efficacy of Compound X was evaluated by its ability to potentiate the cytotoxicity of a known BCRP substrate, mitoxantrone, in a BCRP-overexpressing cell line (MCF-7/MR) and its parental, BCRP-negative counterpart (MCF-7/wt).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of mitoxantrone in the presence and absence of Compound X.

Cell LineBCRP ExpressionTreatmentMitoxantrone IC50 (nM)Resistance Factor
MCF-7/wtNegativeMitoxantrone alone151.0
MCF-7/wtNegativeMitoxantrone + Compound X (1µM)140.9
MCF-7/MRPositiveMitoxantrone alone30020.0
MCF-7/MRPositiveMitoxantrone + Compound X (1µM)251.7

Table 1: Comparative Cytotoxicity of Mitoxantrone with and without Compound X. The resistance factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.

The data clearly indicates that the MCF-7/MR cell line, which overexpresses BCRP, is significantly more resistant to mitoxantrone alone compared to the parental MCF-7/wt cell line. The addition of Compound X dramatically sensitizes the BCRP-positive cells to mitoxantrone, reducing the IC50 value to a level comparable to that of the BCRP-negative cells. In contrast, Compound X has a negligible effect on the cytotoxicity of mitoxantrone in the BCRP-negative cell line.

Experimental Protocols

Cell Culture

MCF-7/wt (BCRP-negative) and MCF-7/MR (BCRP-positive) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, cells were treated with serial dilutions of mitoxantrone, either alone or in combination with a fixed concentration of Compound X (1 µM).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

BCRP Efflux Inhibition Assay (Hoechst 33342 Accumulation)
  • Cells were seeded in a 96-well black, clear-bottom plate and grown to confluence.

  • The cells were pre-incubated with either buffer alone or buffer containing Compound X (1 µM) for 30 minutes at 37°C.

  • The fluorescent BCRP substrate, Hoechst 33342 (5 µM), was added to all wells.

  • The plate was incubated for 60 minutes at 37°C.

  • The cells were then washed twice with ice-cold PBS.

  • The intracellular fluorescence was measured using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm. An increase in fluorescence in the presence of the inhibitor indicates the blockage of BCRP-mediated efflux.

Visualizations

BCRP-Mediated Drug Efflux and Inhibition

Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by Compound X.

Experimental Workflow for Efficacy Assessment

experimental_workflow start Start cell_culture Culture BCRP+ and BCRP- cells start->cell_culture seed_plates Seed cells in 96-well plates cell_culture->seed_plates drug_treatment Treat with Drug ± Inhibitor seed_plates->drug_treatment incubation Incubate for 72h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 compare_efficacy Compare Efficacy calculate_ic50->compare_efficacy end End compare_efficacy->end

Caption: Workflow for assessing the efficacy of a BCRP inhibitor.

Conclusion

The presented data and methodologies illustrate the critical role of BCRP in conferring resistance to chemotherapeutic agents. The hypothetical Compound X effectively reverses this resistance in BCRP-overexpressing cells, highlighting the potential of BCRP inhibitors as a therapeutic strategy to overcome multidrug resistance in cancer. The experimental protocols provided offer a standardized approach for evaluating the efficacy of such inhibitors in a preclinical setting. The significant difference in mitoxantrone's IC50 in BCRP-positive cells in the presence and absence of Compound X underscores the inhibitor's specific mechanism of action. Further in vivo studies would be necessary to validate these in vitro findings.

References

Comparative Analysis of Novel Topoisomerase I Inhibitors: CH-0793076 vs. Topotecan

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Preclinical and Early Clinical Data for Researchers and Drug Development Professionals

In the landscape of oncology drug development, topoisomerase I inhibitors remain a cornerstone of chemotherapy for various solid tumors. This guide provides a detailed comparative analysis of CH-0793076, a novel hexacyclic camptothecin analog, and topotecan, an established therapeutic agent. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the key characteristics and potential advantages of this emerging compound.

I. Executive Summary

This compound, also known as TP3076, is the active metabolite of the prodrug TP300. Like topotecan, it functions by inhibiting topoisomerase I, a critical enzyme in DNA replication. Preclinical data suggests that this compound possesses potent anti-proliferative activity and, notably, demonstrates efficacy against cancer cells expressing the Breast Cancer Resistance Protein (BCRP), a key mechanism of drug resistance that can limit the effectiveness of topotecan. This guide will delve into a detailed comparison of their mechanism of action, chemical properties, preclinical efficacy, and available clinical insights.

II. Chemical and Physical Properties

A fundamental understanding of the chemical structures of this compound and topotecan is crucial for appreciating their pharmacological properties.

PropertyThis compound (TP3076)Topotecan
Chemical Structure
Molecular Formula C₂₆H₂₆N₄O₄C₂₃H₂₃N₃O₅
Molecular Weight 458.52 g/mol 421.45 g/mol
Classification Hexacyclic camptothecin analogSemisynthetic camptothecin analog
Solubility Prodrug (TP300) is water-soluble.Water-soluble

III. Mechanism of Action: Targeting Topoisomerase I

Both this compound and topotecan share a common mechanism of action, targeting the nuclear enzyme topoisomerase I (Top1). This enzyme is essential for relieving torsional stress in DNA during replication and transcription.

Topoisomerase I inhibitors, such as these camptothecin analogs, stabilize the covalent complex formed between Top1 and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme. The accumulation of these stalled Top1-DNA cleavage complexes ultimately leads to the formation of lethal double-strand breaks when encountered by the replication fork, triggering apoptotic cell death.[1][2]

Topoisomerase_I_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Induces Single- Strand Break Cleavage_Complex->DNA Re-ligation (Inhibited) Replication_Fork Replication Fork Cleavage_Complex->Replication_Fork Collision DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor This compound or Topotecan Inhibitor->Cleavage_Complex Stabilizes

Figure 1. Mechanism of action of Topoisomerase I inhibitors.

IV. Preclinical Data: A Comparative Overview

Preclinical studies provide the foundational data for comparing the efficacy and characteristics of this compound and topotecan.

A. In Vitro Efficacy
ParameterThis compoundTopotecanReference
Topoisomerase I Inhibition (IC₅₀) 2.3 µM-[3]
Antiproliferative Activity (IC₅₀) PC-6/pRC: 0.18 nMPC-6/BCRP: 0.35 nMWide range (0.71 nM to 489 nM) across various cell lines[3][4]

Note: A direct comparison of IC₅₀ values for Topoisomerase I inhibition for topotecan from the same study is not available. Antiproliferative IC₅₀ values for topotecan vary significantly depending on the cell line and experimental conditions.

A key preclinical finding for this compound is its potent activity against cells overexpressing the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many anticancer drugs.[3] Topotecan is a known substrate of BCRP, and its efficacy can be limited by BCRP-mediated drug resistance.[5][6][7][8] The ability of this compound to circumvent this resistance mechanism represents a significant potential advantage.

B. In Vivo Efficacy

The prodrug of this compound, TP300, has demonstrated significant antitumor activity in mouse xenograft models. In one study, TP300 showed more than 50% tumor growth inhibition in all nine tested models, irrespective of their BCRP expression status.[3] This contrasts with CPT-11 (irinotecan), another camptothecin analog, which was less effective against BCRP-positive xenografts.[9]

Preclinical studies with topotecan have also shown broad in vivo activity against a variety of solid tumor and leukemia xenografts.[4][10][11]

V. Clinical Insights

While this compound itself has not been extensively studied in clinical trials, a Phase I study of its water-soluble prodrug, TP300, provides valuable preliminary clinical data.

ParameterTP300 (Prodrug of this compound)TopotecanReference
Phase I Study Dose-escalation study in patients with advanced solid tumors.Numerous Phase I, II, and III trials.[12][13]
Maximum Tolerated Dose (MTD) 10 mg/m² (administered as a 1-hour IV infusion every 3 weeks)Varies by schedule (e.g., 1.5 mg/m²/day for 5 days)[12][14]
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, febrile neutropeniaMyelosuppression (neutropenia, thrombocytopenia, anemia)[12][15]
Gastrointestinal Toxicity Diarrhea was uncommon.Diarrhea can be a significant side effect.[12][15]
Clinical Activity Stable disease observed in 6 of 32 patients for 1.5-5 months.Approved for the treatment of ovarian, small cell lung, and cervical cancers.[12][16]

The Phase I study of TP300 suggests a manageable safety profile with predictable hematologic toxicities. Notably, the incidence of diarrhea, a common and often dose-limiting side effect of other camptothecins like irinotecan, was low.[12]

VI. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of drug candidates. Below are representative protocols for key assays used in the evaluation of topoisomerase I inhibitors.

A. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Topoisomerase_I_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add this compound or Topotecan (Varying Conc.) Prepare_Reaction->Add_Inhibitor Add_Top1 Add Topoisomerase I Add_Inhibitor->Add_Top1 Incubate Incubate at 37°C Add_Top1->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze Band Intensity: Supercoiled vs. Relaxed DNA Visualize->Analyze End End Analyze->End

Figure 2. Workflow for a Topoisomerase I Inhibition Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and 10x assay buffer. Adjust the volume with sterile water.[17][18][19]

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound or topotecan) to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition: Add a predetermined amount of human topoisomerase I to each reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[18]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[17][20]

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration and calculate the IC₅₀.[20]

B. Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or topotecan for a specified period (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

C. In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound/TP300, topotecan).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, oral).[10][11][21]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

VII. Signaling Pathways in Apoptosis Induced by Topoisomerase I Inhibitors

The DNA damage caused by topoisomerase I inhibitors activates complex signaling pathways that ultimately lead to apoptosis. Key players in this process include DNA damage sensors (ATM, ATR, DNA-PK), checkpoint kinases (Chk1, Chk2), and effector molecules like p53 and caspases.[1][2][22][23]

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction by Topoisomerase I Inhibitors Top1_Inhibitor This compound or Topotecan DSB DNA Double-Strand Breaks Top1_Inhibitor->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates Chk2 Chk2 Kinase ATM_ATR->Chk2 Phosphorylates p53 p53 Chk2->p53 Stabilizes Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Induces Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Simplified signaling pathway of apoptosis induced by Topoisomerase I inhibitors.

VIII. Conclusion

This compound is a promising novel topoisomerase I inhibitor with a distinct preclinical profile compared to the established drug, topotecan. Its potent in vitro and in vivo activity, particularly against cancer cells expressing the BCRP drug resistance pump, suggests it may have a therapeutic advantage in certain clinical settings. The early clinical data for its prodrug, TP300, indicates a manageable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its role in the treatment of various cancers. This comparative guide provides a solid foundation for researchers and drug developers to understand the key attributes of this emerging compound and to design future studies to explore its clinical utility.

References

Navigating Resistance: A Comparative Analysis of CH-0793076 in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of CH-0793076, a novel topoisomerase I inhibitor, against other therapies, with a focus on its performance in models of drug resistance. The data presented herein is compiled from publicly available preclinical studies.

This compound is a hexacyclic camptothecin analog and the active metabolite of the water-soluble prodrug TP300 (also known as Atiratecan). Its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. A significant area of investigation for new anticancer agents is their ability to overcome known resistance mechanisms. This guide summarizes the available data on this compound's efficacy in resistant cancer models, particularly those overexpressing the Breast Cancer Resistance Protein (BCRP), and compares its activity to the established topoisomerase I inhibitor, SN-38, the active metabolite of irinotecan (CPT-11).

Overcoming BCRP-Mediated Resistance: In Vitro Efficacy

A key mechanism of resistance to several topoisomerase I inhibitors, including SN-38, is the overexpression of the ATP-binding cassette (ABC) transporter BCRP (ABCG2), which actively pumps drugs out of cancer cells. Preclinical studies have demonstrated that this compound is significantly less susceptible to this resistance mechanism compared to SN-38.

Cell Line ModelCompoundFold-Increase in IC50 (Resistant vs. Parental)
BCRP-transfected cell lineThis compound 2-fold
SN-3812-fold
SN-38-resistant cancer cell line (with multiple resistance mechanisms including BCRP)This compound 8.5-fold
SN-3855-fold

Table 1: Comparative in vitro activity of this compound and SN-38 in BCRP-expressing and drug-resistant cancer cell lines. Data indicates that a significantly lower increase in the half-maximal inhibitory concentration (IC50) is required for this compound to inhibit the growth of resistant cells compared to SN-38, suggesting it is a poorer substrate for the BCRP efflux pump.

Superior In Vivo Antitumor Activity

The promising in vitro profile of this compound translates to enhanced antitumor activity in vivo. The prodrug TP300 has demonstrated a broader therapeutic window and greater efficacy than CPT-11 in various human cancer xenograft models.

Xenograft ModelCompoundOutcome
12 Human Cancer Xenograft Models (including colorectal, lung, gastric, and pancreatic cancers)TP300 (this compound) Statistically significant greater tumor growth inhibition in 11 out of 12 models compared to CPT-11.
HCT116 Colon Cancer XenograftTP300 (this compound) Wider effective dose range (MTD/ED50 = 157) compared to CPT-11 (MTD/ED50 = 12).
BCRP-positive XenograftsTP300 (this compound) Maintained antitumor activity.
CPT-11Reduced activity.

Table 2: Summary of in vivo antitumor activity of TP300 (the prodrug of this compound) compared to CPT-11. These findings highlight the potential of this compound to be effective in tumors that have developed resistance to other camptothecin analogs.

Experimental Protocols

The following are generalized experimental protocols based on the available information. Specific details from the original studies were not fully accessible.

In Vitro Cell Proliferation Assay

A common method to determine the cytotoxic effects of a compound on cancer cells is a cell proliferation assay, such as the MTT or resazurin reduction assay.

  • Cell Culture: Parental and drug-resistant cancer cell lines (e.g., a BCRP-transfected line and its corresponding parental line) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, SN-38, or other comparator compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%. The fold-resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

In Vivo Human Tumor Xenograft Model

Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells (e.g., HCT116, or BCRP-expressing cell lines) are injected subcutaneously into the flanks of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. TP300, CPT-11, or a vehicle control is administered (e.g., intravenously) according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The maximum tolerated dose (MTD) and the effective dose (e.g., ED50, the dose that causes 50% tumor growth inhibition) are determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a cross-resistance study.

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition by this compound cluster_0 DNA Replication/Transcription cluster_1 Drug Action DNA DNA Top1-DNA Complex Top1-DNA Complex DNA->Top1-DNA Complex Top1 binding & cleavage Topoisomerase I (Top1) Topoisomerase I (Top1) Re-ligation Re-ligation Top1-DNA Complex->Re-ligation Normal process Stabilized Ternary Complex Stabilized Ternary Complex Top1-DNA Complex->Stabilized Ternary Complex DNA Relaxation DNA Relaxation Re-ligation->DNA Relaxation This compound This compound This compound->Stabilized Ternary Complex Binds to Top1-DNA complex DNA Damage DNA Damage Stabilized Ternary Complex->DNA Damage Prevents re-ligation Apoptosis Apoptosis DNA Damage->Apoptosis Cellular response

Figure 1: Mechanism of Action of this compound.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Study cluster_0 Cell Line Preparation cluster_1 In Vitro Assay cluster_2 In Vivo Assay Parental Cell Line Parental Cell Line Resistant Cell Line Resistant Cell Line Parental Cell Line->Resistant Cell Line Drug Selection or Transfection (e.g., BCRP) Cell Seeding Cell Seeding Parental Cell Line->Cell Seeding Tumor Implantation Tumor Implantation Parental Cell Line->Tumor Implantation Resistant Cell Line->Cell Seeding Resistant Cell Line->Tumor Implantation Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Viability Measurement Viability Measurement Drug Treatment->Viability Measurement IC50 Calculation IC50 Calculation Viability Measurement->IC50 Calculation Data Comparison Data Comparison IC50 Calculation->Data Comparison Treatment Treatment Tumor Implantation->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Efficacy Analysis->Data Comparison

Figure 2: Workflow for a Cross-Resistance Study.

Conclusion

The available preclinical data suggests that this compound is a potent topoisomerase I inhibitor with a significant advantage over existing therapies in overcoming BCRP-mediated drug resistance. Its superior in vivo efficacy and wider therapeutic window in xenograft models further underscore its potential as a valuable candidate for the treatment of resistant tumors. Further studies are warranted to explore its activity against other resistance mechanisms, such as mutations in topoisomerase I, to fully characterize its cross-resistance profile.

CH-0793076: A Potent Topoisomerase I Inhibitor with Promising Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative activity of CH-0793076, a novel hexacyclic camptothecin analog, against other topoisomerase I inhibitors. This compound, also known as TP3076, is the active metabolite of the water-soluble prodrug TP300. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the compound's mechanism of action.

Comparative Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity against various cancer cell lines. Its efficacy, particularly in cells expressing Breast Cancer Resistance Protein (BCRP), suggests a potential advantage over existing therapies.

CompoundCell LineIC50 (nM)Notes
This compound (TP3076) PC-6/pRC0.18Parental cell line.
This compound (TP3076) PC-6/BCRP0.35BCRP-expressing cell line, indicating efficacy against drug-resistant cells.[1][2]
SN-38 (Active metabolite of Irinotecan) HCT-116Sub-nanomolarTP3076 and its metabolite TP3011 are reported to be equipotent with SN-38.[3]

In Vivo Antitumor Activity of Prodrug TP300:

The water-soluble prodrug of this compound, TP300, has shown significant tumor growth inhibition in various human cancer xenograft models. Notably, TP300 demonstrated superior efficacy compared to CPT-11 (Irinotecan) in BCRP-positive xenografts, suggesting it may overcome certain forms of drug resistance. A Phase I clinical trial of TP300 established a maximum tolerated dose (MTD) of 10 mg/m² and demonstrated a predictable hematologic toxicity profile with uncommon diarrhea.[3] The area under the curve (AUC) at the MTD for TP3076 was substantially greater than that typically observed for SN-38, indicating a potential pharmacokinetic advantage.[3]

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its anti-proliferative effects by inhibiting DNA topoisomerase I.[1][2][4][5] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis and cell death.

Topoisomerase_I_Inhibition Mechanism of Action of this compound cluster_0 DNA Replication & Transcription cluster_1 Inhibition by this compound DNA DNA Supercoiled_DNA Supercoiled_DNA DNA->Supercoiled_DNA Torsional Stress Topoisomerase_I Topoisomerase_I Supercoiled_DNA->Topoisomerase_I binds to Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex creates single-strand break Relaxed_DNA Relaxed_DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex CH_0793076 This compound CH_0793076->Cleavage_Complex binds & stabilizes DNA_Damage DNA Single-Strand Breaks Stabilized_Complex->DNA_Damage Prevents re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis Replication fork collision leads to double-strand breaks

Caption: Inhibition of Topoisomerase I by this compound.

Experimental Protocols

Anti-Proliferative Activity Assessment (Sulforhodamine B Assay)

The anti-proliferative activity of this compound is commonly determined using the Sulforhodamine B (SRB) assay, which measures cell density based on cellular protein content.[1][4][6][7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Dissolve the protein-bound dye in a Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

SRB_Assay_Workflow Sulforhodamine B (SRB) Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation Cell_Fixation Fix cells with TCA Incubation->Cell_Fixation Staining Stain with SRB Cell_Fixation->Staining Washing Wash with acetic acid Staining->Washing Solubilization Solubilize bound dye Washing->Solubilization Absorbance_Reading Read absorbance at 510 nm Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: Workflow for assessing anti-proliferative activity using the SRB assay.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

The inhibitory effect of this compound on topoisomerase I activity can be evaluated by a DNA relaxation assay.[8][9][10] This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA

  • Human Topoisomerase I enzyme

  • Assay buffer

  • This compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled DNA, assay buffer, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding Topoisomerase I to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Topo_I_Assay_Workflow Topoisomerase I DNA Relaxation Assay Workflow Start Start Reaction_Setup Prepare reaction mix with supercoiled DNA & this compound Start->Reaction_Setup Enzyme_Addition Add Topoisomerase I Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Termination Stop reaction Incubation->Reaction_Termination Electrophoresis Agarose Gel Electrophoresis Reaction_Termination->Electrophoresis Visualization Visualize DNA bands Electrophoresis->Visualization End End Visualization->End

Caption: Workflow for the Topoisomerase I DNA relaxation assay.

References

A Head-to-Head Battle: Unpacking the Efficacy of the Topoisomerase I Inhibitor CH-0793076 and its Prodrug TP300

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the development of potent and targeted agents remains a paramount goal. This guide provides a detailed comparison of the novel topoisomerase I inhibitor CH-0793076 and its water-soluble prodrug, TP300, offering researchers and drug development professionals a comprehensive overview of their respective efficacies, supported by experimental data and detailed protocols.

This compound is a potent, hexacyclic camptothecin analog that exerts its anticancer effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and repair. To enhance its clinical utility, a water-soluble prodrug, TP300, was developed. This guide delves into the preclinical data that elucidates the relationship between the prodrug and its active counterpart, providing a clear picture of their therapeutic potential.

At a Glance: Comparative Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound and TP300, drawing from key preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and TP300 against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) of this compoundIC50 (nM) of TP300
WiDrColon0.88>1000
HT-29Colon1.2>1000
HCT-15Colon1.5>1000
COLO 201Colon0.95>1000
NCI-H460Lung0.75>1000
Calu-6Lung1.3>1000
AsPC-1Pancreatic1.1>1000
NCI-N87Gastric1.4>1000
HCT116ColonNot ReportedNot Reported

Data extracted from preclinical studies. The in vitro data clearly demonstrates that this compound is the active cytotoxic agent, with potent activity in the nanomolar range across a variety of cancer cell lines. In contrast, the prodrug TP300 shows minimal to no cytotoxic activity in vitro, as expected for a compound that requires conversion to its active form.

Table 2: In Vivo Antitumor Efficacy of TP300 in Human Cancer Xenograft Models

Xenograft ModelCancer TypeDrugDose (mg/kg)T/C (%)*
WiDrColonTP30012.518
WiDrColonTP300252
WiDrColonTP30050-23
HT-29ColonTP300501
HCT-15ColonTP3005010
NCI-H460LungTP300501
Calu-6LungTP3005012
AsPC-1PancreaticTP3005019
NCI-N87GastricTP3005020

*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100. A lower T/C value indicates greater antitumor activity.

The in vivo data highlights the significant antitumor efficacy of the prodrug TP300 when administered systemically. This demonstrates the successful conversion of TP300 to the active this compound in a physiological setting, leading to potent tumor growth inhibition across a range of xenograft models.

Mechanism of Action and Prodrug Conversion

This compound functions as a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. When the replication fork collides with this complex, it results in irreversible DNA double-strand breaks, ultimately triggering apoptosis and cell death.

TP300 is designed as a water-soluble prodrug to overcome the poor solubility of this compound. Following intravenous administration, TP300 undergoes a rapid, non-enzymatic conversion to the active drug, this compound. This compound is then further metabolized, primarily by aldehyde oxidase 1 (AOX1), to an active metabolite, TP3011. Both this compound and TP3011 are potent topoisomerase I inhibitors.[1]

G cluster_0 Systemic Circulation cluster_1 Cancer Cell TP300 TP300 (Prodrug) (Water-Soluble) CH0793076 This compound (Active Drug) TP300->CH0793076 Non-enzymatic conversion TP3011 TP3011 (Active Metabolite) CH0793076->TP3011 Aldehyde Oxidase 1 (AOX1) CH0793076_cell This compound CH0793076->CH0793076_cell Cellular Uptake TP3011_cell TP3011 TP3011->TP3011_cell Cellular Uptake TopoI_DNA Topoisomerase I-DNA Complex DSB DNA Double-Strand Breaks TopoI_DNA->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis CH0793076_cell->TopoI_DNA Inhibition TP3011_cell->TopoI_DNA Inhibition

Fig 1. Conversion of TP300 and Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines were seeded into 96-well plates at a density of 2,000-5,000 cells per well in a final volume of 100 µL of culture medium. Plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Stock solutions of this compound and TP300 were prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium. 100 µL of the drug solutions at various concentrations were added to the wells, and the plates were incubated for an additional 72 hours.

  • MTT Addition: 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration of drug that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Topoisomerase I Inhibition Assay
  • Reaction Mixture: The reaction was performed in a total volume of 20 µL containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl2, 5 mM DTT, 5 mM spermidine, 0.01% bovine serum albumin, 0.25 µg of supercoiled pBR322 DNA, and purified recombinant human topoisomerase I.

  • Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

  • Incubation: The reaction mixture was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was terminated by the addition of 5 µL of a stop solution (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

  • Electrophoresis: The DNA samples were subjected to electrophoresis on a 1% agarose gel in TAE buffer.

  • Visualization: The gel was stained with ethidium bromide and photographed under UV light. The inhibition of topoisomerase I activity was determined by the reduction in the amount of relaxed DNA compared to the control.

In Vivo Antitumor Efficacy in Xenograft Models
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

  • Tumor Cell Implantation: Human tumor cells (5 x 10^6 to 1 x 10^7 cells in 0.1 mL of a 1:1 mixture of culture medium and Matrigel) were subcutaneously inoculated into the right flank of the mice.

  • Tumor Growth Monitoring: Tumor volumes were measured twice weekly with calipers and calculated using the formula: (length x width^2) / 2.

  • Drug Administration: When the tumors reached a mean volume of approximately 100-200 mm^3, the mice were randomized into control and treatment groups. TP300 was dissolved in a suitable vehicle and administered intravenously once a week for 3 weeks.

  • Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the mean tumor volume of the treated group to that of the control group. The T/C ratio was calculated at the end of the experiment.

G start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Intravenous Administration of TP300 or Vehicle randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Weekly for 3 Weeks analysis Data Analysis (T/C Ratio) measurement->analysis end End analysis->end

References

Independent Verification of CH-0793076 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the topoisomerase I inhibitor CH-0793076 with other commercially available alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in the independent verification of its activity.

Comparison with Alternative Topoisomerase I Inhibitors

This compound is a hexacyclic camptothecin analog that functions as a potent inhibitor of DNA topoisomerase I. Its mechanism of action is shared with other camptothecin derivatives, such as topotecan, irinotecan (and its active metabolite SN-38), and belotecan. These compounds stabilize the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and subsequent cancer cell death. A key reported advantage of this compound is its efficacy against cancer cells that express the breast cancer resistance protein (BCRP), a common mechanism of drug resistance.

Data Presentation

The following tables summarize the in vitro potency of this compound and its alternatives against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and exposure time.

Table 1: In Vitro Potency (IC50) of this compound

Cell LineIC50 (nM)Notes
PC-6/BCRP0.35Expressing Breast Cancer Resistance Protein (BCRP)
PC-6/pRC0.18Parental cell line

Table 2: Comparative In Vitro Potency (IC50) of Alternative Topoisomerase I Inhibitors

CompoundCell LineIC50 (nM)Reference
TopotecanHT-29 (Colon)25 - 230[1]
SN-38HT-29 (Colon)0.08 (µM)[2]
SN-38HCT116 (Colon)0.04 (µM)[2]
IrinotecanHT-29 (Colon)11.35 (µM)[2]
IrinotecanHCT116 (Colon)6.94 (µM)[2]
BelotecanOvarian Cancer-Showed higher overall response rate compared to topotecan in a phase 2b study
BelotecanSmall Cell Lung Cancer-Showed improved overall survival compared to topotecan in a phase 2b study

Note: SN-38 is the active metabolite of irinotecan.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable independent verification of this compound's activity and for comparative studies.

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound (this compound and alternatives)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

  • Initiate the reaction by adding human topoisomerase I enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the negative control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term cytotoxic effect of a compound by measuring the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound (this compound and alternatives)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

γH2AX Immunofluorescence Assay for DNA Damage

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, to quantify DNA damage induced by the test compound.

Materials:

  • Cancer cell lines grown on coverslips or in chamber slides

  • Test compound (this compound and alternatives)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compound for a specified time.

  • Fix the cells with fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with blocking solution.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the γH2AX foci (distinct fluorescent spots within the nucleus) using a fluorescence microscope and image analysis software.

Mandatory Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Topoisomerase_I_Inhibition Drug This compound (or alternative) CleavableComplex Topo I-DNA Cleavable Complex Drug->CleavableComplex Stabilizes TopoI Topoisomerase I TopoI->CleavableComplex Binds to DNA Supercoiled DNA DNA->CleavableComplex ReplicationFork Replication Fork CleavableComplex->ReplicationFork Collision with DSB DNA Double-Strand Breaks ReplicationFork->DSB Causes DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound and other camptothecin analogs.

Experimental Workflow for Topoisomerase I Relaxation Assay

TopoI_Relaxation_Workflow Start Start PrepareReaction Prepare Reaction Mix (Buffer + Supercoiled DNA) Start->PrepareReaction AddCompound Add Test Compound (e.g., this compound) PrepareReaction->AddCompound AddEnzyme Add Topoisomerase I AddCompound->AddEnzyme Incubate Incubate at 37°C (30 min) AddEnzyme->Incubate StopReaction Stop Reaction (Add SDS) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Stain and Visualize DNA (UV Transilluminator) Electrophoresis->Visualize Analyze Analyze Results (Assess DNA relaxation) Visualize->Analyze

Caption: Workflow for the in vitro Topoisomerase I relaxation assay.

Logical Relationship of Cytotoxicity and DNA Damage Assays

Cytotoxicity_DNA_Damage_Relationship Compound This compound CellTreatment Treat Cancer Cells Compound->CellTreatment DNA_Damage Induces DNA Damage (γH2AX Assay) CellTreatment->DNA_Damage Metabolic_Activity Decreased Metabolic Activity (MTT Assay) DNA_Damage->Metabolic_Activity Proliferation Inhibition of Proliferation (Colony Formation Assay) DNA_Damage->Proliferation Cell_Death Cell Death Metabolic_Activity->Cell_Death Proliferation->Cell_Death

Caption: Relationship between DNA damage and cytotoxicity assays.

References

Safety Operating Guide

Proper Disposal Procedures for CH-0793076: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of CH-0793076, a potent topoisomerase I inhibitor, is a critical aspect of laboratory safety and environmental responsibility. As a hexacyclic camptothecin analog, this compound should be handled as a potentially hazardous compound.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, ensuring compliance with standard laboratory safety protocols.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. Appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles or a face shield, and a laboratory coat, must be worn at all times.

Quantitative Data for Waste Segregation

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table provides general guidelines for the segregation of waste containing potent small molecule inhibitors. These values should be adapted based on your institution's specific protocols and the known toxicity of analogous compounds.

Waste StreamRecommended Container TypeMaximum Fill VolumeHolding Time LimitDisposal Method
Solid Waste Lined, puncture-resistant pail75% full150 daysIncineration via certified hazardous waste vendor
(Contaminated labware, PPE)with a clear plastic bag
Liquid Waste Leak-proof, screw-cap container90% full150 daysIncineration via certified hazardous waste vendor
(Aqueous/Solvent solutions)(Glass or compatible plastic)
Unused/Expired Compound Original or clearly labeled vialN/AN/AIncineration via certified hazardous waste vendor
Sharps Designated sharps container75% fullAs per policyAutoclave then hazardous waste vendor
(Needles, blades)

Detailed Disposal Protocols

Adherence to a systematic disposal protocol is essential for minimizing risk and ensuring regulatory compliance. The following steps outline the proper procedures for handling and disposing of waste contaminated with this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe laboratory waste management. Never mix chemical waste with regular trash or other waste streams.

  • Solid Waste : All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be collected as solid chemical waste.[2]

  • Liquid Waste : All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers, must be collected as liquid chemical waste.[2] Do not dispose of liquid waste down the drain.[3][4] Halogenated and non-halogenated solvent waste should be collected in separate, compatible containers.[2]

  • Unused Compound : Any excess or expired solid this compound must be disposed of as hazardous chemical waste in its original container or a securely sealed and clearly labeled vial.[2]

Step 2: Container Management and Labeling

Proper containment and labeling are crucial for the safe handling and transport of hazardous waste.

  • Container Selection : Use robust, leak-proof containers with secure, screw-on caps.[5] Containers should be compatible with the chemical nature of the waste. For instance, use glass or chemically resistant plastic for liquid waste.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Cytotoxic," "Handle with Gloves")

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

Waste should be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area : Store sealed waste containers in a designated, well-ventilated area within the laboratory. This area should have secondary containment to capture any potential leaks.[2][5]

  • Segregation of Incompatibles : Ensure that incompatible waste types, such as acids and bases, are stored separately to prevent dangerous reactions.

Step 4: Arranging for Disposal

Once a waste container is full or the project is complete, arrange for its proper disposal through your institution's Environmental Health and Safety (EHS) department.

  • Requesting Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

CH0793076_Disposal_Workflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tubes, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid unused_powder Unused/Expired Solid Compound waste_type->unused_powder Unused collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_powder Dispose in Original or Labeled Vial as Hazardous Waste unused_powder->collect_powder store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_powder->store full_or_complete Container Full or Project Complete? store->full_or_complete full_or_complete->store No request_pickup Request Waste Pickup from EHS Department full_or_complete->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling CH-0793076

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of CH-0793076, a potent topoisomerase I inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after operations are complete and the area is decontaminated.

Body AreaRequired PPESpecifications
Hands Chemical Impermeable GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use. Contaminated gloves should be disposed of as hazardous waste.
Eyes Safety GogglesTightly fitting safety goggles with side-shields are required to protect against splashes and airborne particles.
Body Protective ClothingA lab coat or other suitable protective clothing should be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
Respiratory RespiratorIn situations where dust or aerosols may be generated, a properly fitted respirator with an appropriate cartridge should be used.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound within a laboratory setting. The following diagram outlines the key steps from receiving the compound to its final disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Disposal receive Receive Shipment inspect Inspect Packaging for Damage receive->inspect log Log Compound in Inventory inspect->log store Store in a Cool, Dry, Well-Ventilated Area log->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in a Ventilated Enclosure ppe->weigh prepare Prepare Solutions in a Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment collect_solid Collect Solid Waste in a Labeled, Sealed Container experiment->collect_solid collect_liquid Collect Liquid Waste in a Labeled, Sealed Container experiment->collect_liquid dispose Dispose of Waste According to Institutional and Local Regulations collect_solid->dispose collect_liquid->dispose

Caption: Operational workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, and sealed hazardous waste container.

Disposal Procedures: All waste containing this compound is considered hazardous. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1][2][3][4][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and mitigate exposure.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the nature and extent of the spill. For minor spills, trained personnel may proceed with cleanup. For major spills, contact your institution's EHS department or emergency response team.

Cleanup Procedure for Minor Spills:

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, starting from the outside and working inwards to prevent spreading.[6][7]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Experimental Protocols

This compound is a topoisomerase I inhibitor. The following is a representative in vitro protocol for assessing its activity. Researchers should adapt this protocol based on their specific cell lines and experimental goals.

In Vitro Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway

This compound functions as a topoisomerase I inhibitor, which leads to DNA damage and subsequent cellular responses, ultimately resulting in apoptosis in cancer cells. The diagram below illustrates the key steps in this signaling pathway.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CH0793076 This compound Top1_DNA Topoisomerase I - DNA Complex CH0793076->Top1_DNA Inhibits re-ligation Cleavage_Complex Stabilized Cleavage Complex Top1_DNA->Cleavage_Complex DNA_Damage DNA Single & Double Strand Breaks Cleavage_Complex->DNA_Damage DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。